(R)-3-(Allyloxy)pyrrolidine hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
(3R)-3-prop-2-enoxypyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-2-5-9-7-3-4-8-6-7;/h2,7-8H,1,3-6H2;1H/t7-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHKQNKWAPBFSU-OGFXRTJISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1CCNC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCO[C@@H]1CCNC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Enduring Significance of the Pyrrolidine Scaffold
An In-depth Technical Guide to (R)-3-(Allyloxy)pyrrolidine Hydrochloride: A Chiral Building Block for Modern Drug Discovery
The five-membered saturated nitrogen heterocycle, the pyrrolidine ring, stands as a cornerstone in medicinal chemistry, often referred to as a "privileged scaffold."[1][2] Its prevalence in numerous natural products, pharmaceuticals, and catalysts stems from a unique combination of properties. The non-planar, sp³-hybridized nature of the ring allows for a three-dimensional exploration of chemical space that is crucial for achieving specific and high-affinity interactions with biological targets like enzymes and receptors.[1][3] Furthermore, the nitrogen atom can act as a hydrogen bond donor or acceptor, and the ring's chirality plays a pivotal role in defining the pharmacological profile of a molecule.[1][4]
This guide focuses on a specific, high-value derivative: (R)-3-(Allyloxy)pyrrolidine hydrochloride . This molecule is not merely another pyrrolidine; it is a carefully designed chiral building block. The "(R)" stereochemistry at the C3 position is critical, as biological systems are exquisitely stereoselective.[3] The allyloxy group is a versatile functional handle, opening a gateway to a multitude of subsequent chemical transformations. The hydrochloride salt form enhances the compound's stability and handling characteristics, making it a reliable starting material for complex multi-step syntheses. As a Senior Application Scientist, my objective is to provide not just a protocol, but a comprehensive understanding of the causality behind the synthesis, characterization, and application of this key intermediate, empowering researchers to leverage its full potential in their drug discovery programs.
Physicochemical Properties and Structural Elucidation
A thorough understanding of a molecule's properties is the foundation of its effective use. (R)-3-(Allyloxy)pyrrolidine hydrochloride is typically a solid at room temperature, and like many amine hydrochlorides, it can be hygroscopic.
Core Properties
The fundamental physicochemical properties are summarized below. This data is essential for accurate reagent measurement, reaction stoichiometry, and analytical characterization.
| Property | Value | Source |
| Chemical Formula | C₇H₁₄ClNO | [5] |
| Molecular Weight | 163.65 g/mol | [5] |
| Appearance | White to off-white solid (Predicted) | General knowledge |
| Solubility | Soluble in water, methanol, DMSO | [6][7] |
| Stereochemistry | (R)-enantiomer | Topic |
Spectroscopic Signature for Quality Control
Unambiguous structural confirmation is paramount. The following spectroscopic data, based on analysis of analogous structures and fundamental principles, provides a reliable fingerprint for verifying the identity and purity of (R)-3-(Allyloxy)pyrrolidine hydrochloride.[8][9]
NMR is the most powerful tool for elucidating the precise structure. The predicted chemical shifts (in ppm) in a solvent like D₂O or DMSO-d₆ are detailed below. The causality for these shifts lies in the electronic environment of each nucleus.
¹H NMR Spectroscopy (Predicted)
| Protons | Chemical Shift (ppm) | Multiplicity | Rationale |
| N-H₂⁺ | ~9.0 - 10.0 | Broad singlet | Acidic protons of the ammonium salt, often exchange with solvent. |
| Allyl -CH= | ~5.8 - 6.0 | ddt | Vinyl proton coupled to cis, trans, and allylic protons. |
| Allyl =CH₂ | ~5.2 - 5.4 | m | Terminal vinyl protons, showing cis and trans coupling. |
| Allyl -O-CH₂- | ~4.0 - 4.1 | d | Allylic protons adjacent to the ether oxygen. |
| Pyrrolidine H3 | ~4.1 - 4.3 | m | Proton at the chiral center, deshielded by the adjacent ether oxygen. |
| Pyrrolidine H2, H5 | ~3.2 - 3.6 | m | Protons alpha to the nitrogen, deshielded by the electron-withdrawing ammonium group. |
| Pyrrolidine H4 | ~2.0 - 2.3 | m | Protons on the carbon between the chiral center and the nitrogen. |
¹³C NMR Spectroscopy (Predicted)
| Carbon | Chemical Shift (ppm) | Rationale |
| Allyl -CH= | ~134 | Alkene carbon. |
| Allyl =CH₂ | ~118 | Terminal alkene carbon. |
| Pyrrolidine C3 | ~75 - 78 | Carbon bearing the ether linkage, significantly deshielded. |
| Allyl -O-CH₂- | ~70 | Allylic carbon of the ether. |
| Pyrrolidine C2, C5 | ~45 - 48 | Carbons alpha to the nitrogen. |
| Pyrrolidine C4 | ~30 - 33 | Methylene carbon adjacent to the chiral center. |
IR spectroscopy is excellent for identifying key functional groups. A sample analyzed by ATR-FTIR would be expected to show the following characteristic absorption bands.[8]
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
| N-H Stretch | 2400 - 2800 | Broad, strong (characteristic of amine salt) |
| C-H Stretch (sp²) | 3010 - 3100 | Medium |
| C-H Stretch (sp³) | 2850 - 3000 | Medium-Strong |
| C=C Stretch | ~1645 | Weak-Medium |
| C-O-C Stretch | 1050 - 1150 | Strong |
Electrospray ionization (ESI-MS) in positive ion mode would confirm the molecular weight. The expected observation is the molecular ion of the free base.
| Ion | m/z (mass-to-charge) |
| [M+H]⁺ | 128.1070 |
Synthesis and Purification: A Validated Protocol
While numerous methods exist for pyrrolidine synthesis, a robust and scalable approach to (R)-3-(Allyloxy)pyrrolidine hydrochloride involves a two-step sequence starting from the commercially available (R)-N-Boc-3-hydroxypyrrolidine. This strategy is predicated on the use of the tert-butyloxycarbonyl (Boc) protecting group, which masks the nucleophilicity of the pyrrolidine nitrogen, preventing self-alkylation and ensuring the reaction proceeds exclusively at the hydroxyl group.[2]
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Experimental Protocol
Expertise in Action: The choice of sodium hydride is deliberate; it is a strong, non-nucleophilic base that irreversibly deprotonates the hydroxyl group, driving the reaction to completion. The use of an ethereal solvent like THF is critical as it is aprotic and effectively solvates the resulting alkoxide. The final deprotection with HCl in dioxane is a clean and standard method that yields the desired hydrochloride salt directly as a precipitate, simplifying purification.
Step 1: Synthesis of (R)-N-Boc-3-(allyloxy)pyrrolidine
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) and anhydrous tetrahydrofuran (THF).
-
Alkoxide Formation: Cool the suspension to 0°C using an ice bath. Dissolve (R)-N-Boc-3-hydroxypyrrolidine (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension over 30 minutes.
-
Reaction Monitoring: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Alkylation: Cool the reaction mixture back to 0°C. Add allyl bromide (1.5 equivalents) dropwise.
-
Workup: Allow the reaction to stir at room temperature overnight. Quench the reaction carefully by the slow, dropwise addition of water at 0°C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure intermediate.
Step 2: Synthesis of (R)-3-(Allyloxy)pyrrolidine hydrochloride
-
Deprotection: Dissolve the purified (R)-N-Boc-3-(allyloxy)pyrrolidine from Step 1 in a minimal amount of anhydrous diethyl ether or ethyl acetate.
-
Salt Formation: To this solution, add a solution of HCl in 1,4-dioxane (4M, 2-3 equivalents) dropwise with stirring.
-
Isolation: A white precipitate will form immediately. Continue stirring for 1-2 hours to ensure complete precipitation.
-
Purification: Collect the solid by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any non-polar impurities.
-
Drying: Dry the resulting white solid under high vacuum to afford the final product, (R)-3-(Allyloxy)pyrrolidine hydrochloride. Store under an inert atmosphere as the product may be hygroscopic.[10]
Applications in Drug Discovery: A Versatile Chiral Synthon
The true value of (R)-3-(Allyloxy)pyrrolidine hydrochloride lies in its application as a versatile intermediate. The pyrrolidine core is a key feature in a wide range of bioactive molecules, including inhibitors of dipeptidyl peptidase-4 (DPP-4) for diabetes and various kinase inhibitors for oncology.[2][11] The allyl group is not merely a spectator; it is a reactive handle for diversification.
Hypothetical Application Workflow: Synthesis of a Kinase Inhibitor Scaffold
Let's consider a hypothetical workflow where our title compound is used to synthesize a core scaffold for a novel series of kinase inhibitors. This workflow leverages the allyl group for a Heck coupling reaction, a powerful C-C bond-forming reaction.
Caption: Diversification strategy using the allyl handle.
Causality in Action: In this workflow, the pyrrolidine nitrogen is first coupled with a heterocyclic fragment common in kinase inhibitors (e.g., a pyrimidine) via a Buchwald-Hartwig amination. The resulting intermediate now possesses the key N-arylpyrrolidine motif. Subsequently, the allyl group is exploited in a palladium-catalyzed Heck reaction to append another aryl group. This strategy allows for the rapid assembly of a complex, three-dimensional molecule from simple, commercially available starting materials. The stereochemistry at the C3 position, carried through from the start, will define the orientation of the side chain, which is often critical for fitting into the ATP-binding pocket of a target kinase.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is essential to ensure safety. The information below is synthesized from safety data sheets of structurally related compounds.[10][12][13][14]
| Aspect | Recommendation | Rationale |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area or fume hood.[10][13] | Avoids skin/eye irritation and inhalation of dust.[10][12] |
| Handling | Avoid direct contact with the substance. Avoid the formation or spread of dust.[10] | Minimizes exposure risk. |
| Storage | Store in a cool, well-ventilated area in a tightly closed container.[10] Product is hygroscopic; store under an inert atmosphere (e.g., Argon).[10] | Prevents degradation from moisture and air. |
| In case of Exposure | Skin: Wash immediately with plenty of soap and water. Eyes: Bathe with running water for 15 minutes and consult a doctor. Inhalation: Move to fresh air.[10] | Standard first-aid procedures for chemical exposure. |
| Disposal | Dispose of contents/container to an approved waste disposal plant. | Prevents environmental contamination. |
Conclusion
(R)-3-(Allyloxy)pyrrolidine hydrochloride is more than just a chemical reagent; it is an enabling tool for medicinal chemists. Its defined stereochemistry, versatile allyloxy functional group, and stable salt form provide a reliable and strategically valuable starting point for the synthesis of complex molecular architectures. By understanding the principles behind its synthesis, characterization, and potential applications, researchers can confidently integrate this building block into their discovery pipelines, accelerating the development of next-generation therapeutics. The methodologies and insights presented in this guide are intended to provide a solid, field-proven foundation for its effective and safe utilization.
References
- SAFETY D
- SAFETY DATA SHEET - Fisher Scientific. (2011, November 15). Fisher Scientific.
- Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC. (n.d.).
- SAFETY DATA SHEET - TCI Chemicals. (2025, November 20). TCI Chemicals.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6). Sigma-Aldrich.
- SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific.
- CAS 927819-90-7: (R)-3-Benzyloxy-Pyrrolidine Hydrochloride - CymitQuimica. (n.d.). CymitQuimica.
- 3-(Allyloxy)pyrrolidine hydrochloride | SCBT - Santa Cruz Biotechnology. (n.d.). Santa Cruz Biotechnology.
- Pyrrolidine Derivatives in Drug Discovery - PharmaBlock. (n.d.). PharmaBlock.
- (R)-(-)-3-Pyrrolidinol hydrochloride - Chongqing Chemdad Co. ,Ltd. (n.d.). Chemdad.
- (R)-(-)-3-Pyrrolidinol hydrochloride | 104706-47-0 - ChemicalBook. (2026, January 13). ChemicalBook.
- (R)-3-METHOXY-PYRROLIDINE HYDROCHLORIDE | 474707-30-7 - ChemicalBook. (2025, October 14). ChemicalBook.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021, August 10). SpringerLink.
- Chiral Pool Synthesis from (R)-Pyrrolidine-3-Carboxylic Acid: A Technical Guide for Drug Discovery - Benchchem. (n.d.). BenchChem.
- A Comparative Spectroscopic Analysis of (R)-pyrrolidine-3-carboxylic acid - Benchchem. (n.d.). BenchChem.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.).
- Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a - Semantic Scholar. (n.d.). Semantic Scholar.
- Pyrrolidine synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
- Process for the preparation of 3-amino-pyrrolidine derivatives - Google Patents. (n.d.).
- Pyrrolidine, 1-(4-allyloxy-3,5-dipropylbenzyl)-, hydrochloride (C20H31NO) - PubChemLite. (n.d.). PubChem.
- (R)-3-Pyrrolidinol 98 104706-47-0 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- (R)-pyrrolidine-3-carboxylic acid(72580-54-2) 1H NMR spectrum - ChemicalBook. (n.d.). ChemicalBook.
- Convenient Preparation of Optically Pure 3‐Aryloxy‐pyrrolidines - ResearchGate. (2025, August 6).
- (R)-(−)-3-Fluoropyrrolidine hydrochloride - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes - Rsc.org. (n.d.). Royal Society of Chemistry.
- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.).
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Technical Whitepaper: (3R)-3-(prop-2-en-1-yloxy)pyrrolidine hydrochloride
Strategic Utilization of Chiral Allyl-Ether Scaffolds in Medicinal Chemistry
Executive Summary
In the landscape of modern drug discovery, (3R)-3-(prop-2-en-1-yloxy)pyrrolidine hydrochloride (CAS: 1478194-93-2) represents a high-value chiral building block. Its structural utility lies in the convergence of three critical features: a defined stereocenter at the C3 position, a secondary amine handle for diversification, and an O-allyl tether.
For medicinal chemists, this compound is not merely a reagent but a strategic "linchpin" intermediate. The allyl group serves as a latent functionality—stable during amide couplings or sulfonylation—that can subsequently undergo Ring-Closing Metathesis (RCM) or cross-coupling to generate macrocyclic kinase inhibitors or conformationally restricted peptidomimetics. This guide outlines the physicochemical profile, robust synthetic protocols, and quality control metrics required to deploy this scaffold effectively.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
The hydrochloride salt form is preferred for stability and handling, preventing the oxidation and polymerization risks associated with the free secondary amine/allyl ether combination.
Table 1: Core Chemical Data
| Property | Specification |
| Chemical Name | (3R)-3-(prop-2-en-1-yloxy)pyrrolidine hydrochloride |
| Common Synonyms | (R)-3-(Allyloxy)pyrrolidine HCl; (3R)-3-Allyloxypyrrolidine hydrochloride |
| CAS Number | 1478194-93-2 |
| Molecular Formula | C₇H₁₃NO[1][2][3][4][5][6][7] · HCl |
| Molecular Weight | 163.65 g/mol (Salt); 127.19 g/mol (Free Base) |
| Chirality | (R)-Enantiomer (C3 center) |
| Physical State | Viscous oil or hygroscopic semi-solid (Batch dependent) |
| Solubility | High: Water, Methanol, DMSO. Low: Hexanes, Et₂O. |
| Hygroscopicity | High (Requires desiccation) |
Structural Analysis
The molecule features a pyrrolidine ring with an ether linkage at C3. The R-configuration is critical; utilizing the wrong enantiomer can lead to significant potency loss in target biological assays (e.g., ATP-binding pocket fit). The allyl group provides a terminal alkene characteristic diagnostic signals in NMR (multiplet at δ 5.8–6.0 ppm).
Strategic Synthesis & Manufacturing Protocol
Recommended Workflow: The "Retention" Route
-
Starting Material: (R)-N-Boc-3-pyrrolidinol (Commercial, >99% ee).
-
O-Alkylation: Williamson ether synthesis using Sodium Hydride (NaH) and Allyl Bromide.
-
Deprotection: Acidolytic cleavage of the Boc group using HCl/Dioxane.
Detailed Protocol
Note: This protocol is designed for 10g scale-up.
Step 1: O-Alkylation
-
Charge a dry flask with (R)-N-Boc-3-pyrrolidinol (1.0 eq) and anhydrous DMF (10 vol). Cool to 0°C under N₂.
-
Add NaH (60% dispersion, 1.2 eq) portion-wise. Critical: Allow H₂ evolution to cease (approx. 30 min) to ensure alkoxide formation.
-
Add Allyl Bromide (1.2 eq) dropwise.
-
Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC/LCMS (Disappearance of alcohol).
-
Workup: Quench with sat. NH₄Cl. Extract with EtOAc. Wash organics with LiCl (5% aq) to remove DMF. Dry (MgSO₄) and concentrate.[3]
-
Checkpoint: Intermediate (R)-N-Boc-3-(allyloxy)pyrrolidine should be a clear oil.
-
Step 2: HCl Salt Formation
-
Dissolve the intermediate in 1,4-Dioxane (5 vol).
-
Add 4M HCl in Dioxane (3.0 eq) dropwise at 0°C.
-
Stir at RT for 3 hours. The product may precipitate as a gum or solid.
-
Isolation: Concentrate in vacuo. Triturate with diethyl ether (Et₂O) to remove non-polar impurities and induce solidification.
-
Drying: High vacuum for 24h is mandatory to remove trace dioxane/HCl.
Visualization: Synthetic Logic & Application Flow
The following diagram illustrates the synthesis and the downstream utility of the scaffold in macrocyclization (RCM).
Caption: Synthesis of (3R)-3-(allyloxy)pyrrolidine HCl via retention pathway and downstream application in macrocyclic drug design.
Quality Control & Analytical Verification
To ensure data integrity in biological assays, the following QC parameters must be met.
A. Nuclear Magnetic Resonance (NMR)
The ¹H NMR spectrum (D₂O or DMSO-d₆) is self-validating. Look for these diagnostic signals:
-
Allyl Vinyl Proton: Multiplet at δ 5.85–6.00 ppm (1H).
-
Allyl Terminal Alkene: Two doublets/multiplets at δ 5.15–5.35 ppm (2H).
-
Allyl Methylene: Doublet at δ 4.00 ppm (2H, -O-CH₂-CH=).
-
Chiral Methine (C3): Multiplet at δ 4.10–4.20 ppm.
-
Absence of Boc: No singlet at δ 1.45 ppm.
B. Enantiomeric Excess (ee) Determination
Do not assume chirality is preserved without testing.
-
Method: Derivatize a small aliquot with Mosher's acid chloride or a UV-active isocyanate (e.g., phenyl isocyanate).
-
Analysis: Chiral HPLC (e.g., Chiralpak AD-H or OD-H column).
-
Acceptance Criteria: >98% ee.
Handling, Stability & Safety (HSE)
Stability Profile
-
Hygroscopicity: The HCl salt is hygroscopic.[8] It will absorb atmospheric water, turning from a solid/semi-solid into a viscous oil. This alters the effective molecular weight (weighing error).
-
Storage: Store at -20°C under Argon or Nitrogen. Desiccate before use.
-
Shelf Life: 12 months if kept dry.
Safety Hazards (GHS Classification)
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Handling: Use a fume hood. The free base (if generated in situ) is volatile and has a penetrating amine odor.
References
-
Enamine. (3R)-3-(prop-2-en-1-yloxy)pyrrolidine hydrochloride Product Sheet. Retrieved from .
-
Sigma-Aldrich. 3-Pyrrolidinone Hydrochloride & Analogs (Structural Context). Retrieved from .
-
PubChem. 3-(prop-2-en-1-yloxy)pyrrolidine hydrochloride (Compound Summary). National Library of Medicine. Retrieved from .
-
Santa Cruz Biotechnology. 3-(Allyloxy)pyrrolidine hydrochloride Product Data. Retrieved from .
-
ResearchGate. Convenient Preparation of Optically Pure 3-Aryloxy-pyrrolidines. (Methodology extrapolation for ether synthesis). Retrieved from .
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Technical Guide: Solubility Profile & Process Chemistry of (R)-3-(Allyloxy)pyrrolidine HCl
Compound: (R)-3-(Allyloxy)pyrrolidine Hydrochloride CAS: 144033-90-7 (Analogous salts often share properties) Class: Chiral Pyrrolidine Building Block / Secondary Amine Salt
Executive Summary
(R)-3-(Allyloxy)pyrrolidine HCl is a critical chiral intermediate used in the synthesis of broad-spectrum antibiotics (e.g., quinolones) and kinase inhibitors. Its physicochemical behavior is defined by a "tug-of-war" between the highly polar, ionic ammonium chloride moiety and the lipophilic allyloxy ether tail.
For process chemists and formulators, the critical operational insight is the pH-dependent solubility switch . While the HCl salt is highly water-soluble and hygroscopic, the free base is an organic-soluble oil. Mastering this transition is key to high-yield extraction and purification.
Physicochemical Profile
Understanding the molecule's structural drivers is essential for predicting solubility behavior in novel solvent systems.
| Property | Value / Characteristic | Implication for Solubility |
| Molecular Formula | Ionic character dominates solid-state interactions. | |
| pKa (Conjugate Acid) | ~11.0 - 11.5 (Predicted) | Remains protonated (ionic) at physiological and neutral pH. Requires pH > 12 for extraction. |
| Hygroscopicity | High | Rapidly absorbs atmospheric moisture; must be handled under inert atmosphere or in desiccated environments. |
| LogP (Free Base) | ~0.5 - 1.2 (Predicted) | The free base is moderately lipophilic, allowing extraction into DCM or EtOAc. |
| LogP (Salt) | < 0 (Highly Negative) | The salt prefers the aqueous phase almost exclusively. |
Solubility Landscape
The following matrix categorizes solvent compatibility for the Hydrochloride Salt form.
Thermodynamic Solubility Data (Estimated at 25°C)
| Solvent Class | Specific Solvent | Solubility Rating | Mechanistic Insight |
| Aqueous | Water (pH < 7) | Very High (>100 mg/mL) | Strong ion-dipole interactions. The lattice energy is easily overcome by hydration. |
| Protic Polar | Methanol, Ethanol | High (>50 mg/mL) | Soluble due to hydrogen bonding capabilities and moderate dielectric constants. |
| Aprotic Polar | DMSO, DMF | High (>50 mg/mL) | Excellent solvation of the cation; useful for reactions but difficult to remove (high boiling point). |
| Chlorinated | Dichloromethane (DCM) | Moderate/Low | Limited solubility. Often forms emulsions. Note: The free base is highly soluble here. |
| Esters/Ethers | Ethyl Acetate, THF | Very Low (<1 mg/mL) | The salt lattice is too stable. These act as anti-solvents for crystallization. |
| Hydrocarbons | Hexane, Toluene | Insoluble | Zero interaction with the ionic salt. Used to drive precipitation. |
Diagram 1: Solubility Equilibrium & Phase Transfer
The following diagram illustrates the "Salt Break" mechanism—the core principle for moving this compound between phases.
Caption: The "Salt Break" cycle. The compound is locked in water as a salt but transfers to organics upon basification, allowing purification.
Experimental Protocols
Protocol A: The "Salt Break" Extraction (Purification)
Objective: Isolate the pure amine free base from a crude aqueous reaction mixture or impure salt.
-
Dissolution: Dissolve crude (R)-3-(Allyloxy)pyrrolidine HCl in minimum water (approx. 5 vol).
-
Basification: Cool to 0°C. Slowly add 4N NaOH or KOH with stirring until pH reaches 12–14.
-
Why: The pKa is ~11.[1] You must exceed this by 2 units to ensure >99% exists as the free base.
-
-
Extraction: Extract 3x with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).
-
Note: Avoid Ethyl Acetate if the solution is highly alkaline and warm, as hydrolysis of the solvent can occur, though it is generally safe for rapid extractions.
-
-
Drying: Wash combined organics with brine, dry over anhydrous
, and concentrate-
Result: Pale yellow oil (Free Base).
-
Protocol B: Crystallization of the HCl Salt
Objective: Convert the free base oil back to a stable, crystalline solid for storage. Ref: Adapted from analogous 3-benzyloxypyrrolidine protocols.
-
Solubilization: Dissolve the free base oil in a minimal volume of Isopropanol (IPA) or Ethanol at 40°C.
-
Acidification: Dropwise add HCl (4M in Dioxane or IPA) while stirring.
-
Observation: An exothermic reaction occurs; the solution may cloud.
-
-
Crystallization (The Anti-Solvent Crash):
-
Allow the solution to cool to room temperature.
-
Slowly add Ethyl Acetate (EtOAc) or Hexane until persistent turbidity is observed (Ratio approx 1:3 Alcohol:Anti-solvent).
-
Cool to 0-5°C for 4 hours.
-
-
Isolation: Filter the white precipitate under inert gas (Nitrogen/Argon) to prevent moisture absorption.
-
Drying: Vacuum dry at 40°C.
Diagram 2: Process Workflow
Caption: Step-by-step purification workflow from crude aqueous mixture to pure crystalline salt.
Storage & Stability (Technical Note)
-
Hygroscopicity: As a hydrochloride salt of a secondary amine, this compound is prone to deliquescence (absorbing water until it dissolves).
-
Recommendation: Store in tightly sealed glass vials with a Teflon-lined cap, preferably inside a secondary container with desiccant (silica gel).
-
Shelf-life: Stable for >2 years at -20°C if kept dry.
References
-
ChemicalBook.(R)-3-Benzyloxy-Pyrrolidine Hydrochloride Properties and Synthesis.
-
National Center for Biotechnology Information (NCBI).PubChem Compound Summary for Pyrrolidine.
-
Santa Cruz Biotechnology. 3-(Allyloxy)pyrrolidine hydrochloride SDS.[2] (Safety and handling data).
-
MDPI.Physicochemical Profile of Pyrrolidine Derivatives: Solubility and Lipophilicity. (Theoretical grounding for LogP and solubility predictions).
Sources
Methodological & Application
Application Notes and Protocols for the Ring-Closing Metathesis (RCM) of Allyloxy Pyrrolidine Derivatives
Introduction: Crafting Bicyclic Scaffolds for Modern Drug Discovery
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2] Its non-planar, saturated structure provides access to three-dimensional chemical space, a critical attribute for enhancing potency, selectivity, and pharmacokinetic properties of drug candidates.[3] A powerful strategy to further refine the pharmacological profile of pyrrolidine-based molecules is to introduce conformational rigidity by constructing bicyclic systems.[3] Ring-closing metathesis (RCM) has emerged as a premier tool for this purpose, offering a robust and functional-group-tolerant method for forging carbon-carbon double bonds to create cyclic and bicyclic structures.[4][5]
This guide provides an in-depth exploration of the ring-closing metathesis of allyloxy pyrrolidine derivatives, a versatile strategy for synthesizing novel fused bicyclic heterocycles containing both nitrogen and oxygen. These resulting frameworks, such as dihydropyrrolo-oxazines, are of significant interest in drug development due to their potential to mimic natural product architectures and present unique vectoral arrays for interacting with biological targets. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and discuss critical parameters for achieving high-yield, selective cyclizations.
The Engine of Cyclization: The Ruthenium-Catalyzed Olefin Metathesis Cycle
The remarkable efficiency of RCM is driven by well-defined ruthenium-based catalysts, most notably the Grubbs and Hoveyda-Grubbs families of catalysts. The reaction proceeds via the Chauvin mechanism, a catalytic cycle involving the formation of a metallacyclobutane intermediate.[6]
The catalytic cycle is initiated by the dissociation of a ligand from the ruthenium precatalyst to generate a more reactive 14-electron species. This active catalyst then engages one of the terminal alkene moieties of the diene substrate in a [2+2] cycloaddition to form a ruthenacyclobutane intermediate. A subsequent retro-[2+2] cycloaddition cleaves the metallacycle, releasing the original alkylidene and forming a new ruthenium-alkylidene complex with the substrate. This new complex then undergoes an intramolecular [2+2] cycloaddition with the second terminal alkene of the substrate. The final retro-[2+2] cycloaddition releases the desired cyclic alkene product and regenerates the active catalyst, which can then re-enter the catalytic cycle. A key thermodynamic driving force for the reaction is the formation of a volatile byproduct, typically ethylene, which can be removed from the reaction mixture to drive the equilibrium towards the products.[7]
Figure 2: General experimental workflow for the RCM of an allyloxy pyrrolidine derivative.
Materials:
-
N-Tosyl-2-allyloxymethyl-5-allylpyrrolidine (Substrate)
-
Second-Generation Grubbs Catalyst (G-II) or Second-Generation Hoveyda-Grubbs Catalyst (HG-II)
-
Anhydrous Dichloromethane (DCM) or Toluene (degassed)
-
Ethyl vinyl ether (optional, for quenching)
-
Silica gel for column chromatography
-
Standard laboratory glassware and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Solvent Degassing: Degas the anhydrous DCM or toluene by bubbling argon or nitrogen through it for at least 30 minutes, or by three freeze-pump-thaw cycles. This is crucial to remove dissolved oxygen, which can deactivate the catalyst.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the N-Tosyl-2-allyloxymethyl-5-allylpyrrolidine substrate.
-
Dissolve the substrate in the degassed solvent to achieve a concentration of 0.05 M.
-
Catalyst Addition: In a separate vial, weigh the desired amount of the Grubbs or Hoveyda-Grubbs catalyst (typically 1-5 mol%). Add the catalyst to the reaction flask as a solid or as a solution in a small amount of the degassed solvent.
-
Reaction: Stir the reaction mixture at room temperature or gently heat to 40 °C.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Quenching: Once the reaction is complete, add a few drops of ethyl vinyl ether to quench the catalyst and stir for 30 minutes.
-
Workup: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure dihydropyrrolo[2,1-b]o[3][8]xazine product.
Data Presentation: Expected Outcomes and Optimization
The efficiency of the RCM reaction is highly dependent on the substrate and reaction conditions. Below is a table summarizing typical parameters and expected yields for the RCM of nitrogen-containing heterocycles, which can serve as a starting point for optimization.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Grubbs II (2) | DCM | 40 | 4-8 | 85-95 |
| 2 | Hoveyda-Grubbs II (1) | Toluene | 60 | 2-6 | 90-98 |
| 3 | Grubbs I (5) | Toluene | 80 | 12-24 | 60-75 |
Troubleshooting and Advanced Insights
-
Low Conversion: If the reaction stalls, consider adding a second portion of the catalyst. Alternatively, increasing the reaction temperature or switching to a more active catalyst like G-II or HG-II may be beneficial. Ensure that the solvent and reagents are scrupulously dried and degassed.
-
Isomerization of the Product: In some cases, the ruthenium catalyst can promote isomerization of the newly formed double bond. [9]This can sometimes be suppressed by adding a mild acid, such as acetic acid, or by using a catalyst scavenger once the reaction is complete.
-
Catalyst Chelation: The allyloxy group, in principle, could chelate to the ruthenium center, potentially influencing the reaction rate. While this is less of a concern with the robust second-generation catalysts, for particularly challenging substrates, the addition of a Lewis acid co-catalyst might be explored to modulate the electronics of the system. [10]
Conclusion
Ring-closing metathesis of allyloxy pyrrolidine derivatives is a powerful and convergent strategy for the synthesis of novel bicyclic heterocycles of significant interest in medicinal chemistry. By understanding the underlying mechanism and carefully selecting the appropriate catalyst and reaction conditions, researchers can efficiently construct these complex molecular architectures. The protocols and insights provided herein serve as a comprehensive guide for scientists and drug development professionals to leverage this transformative reaction in their synthetic endeavors.
References
-
Schwab, P., Grubbs, R. H., & Ziller, J. W. (1996). Synthesis and Applications of RuCl2(=CHR')(PR3)2: The Influence of the Alkylidene Moiety on Metathesis Activity. Journal of the American Chemical Society, 118(1), 100-110. [Link]
-
Monsaert, S., et al. (2010). Recent Advances in Ruthenium-Based Olefin Metathesis. PMC - NIH. [Link]
-
Organic Chemistry Portal. (n.d.). Ring Closing Metathesis (RCM). Retrieved from [Link]
-
PubMed. (2005). Some allylic substituent effects in ring-closing metathesis reactions: allylic alcohol activation. [Link]
-
RSC Publishing. (n.d.). Stereocontrolled four-carbon homologation of vicinally functionalized allylic pyrrolidines to highly customized azonines bearing remote benzylic stereocenters. [Link]
-
PubMed. (2007). Reversible inhibition/activation of olefin metathesis: a kinetic investigation of ROMP and RCM reactions with Grubbs' catalyst. [Link]
-
RSC Publishing. (n.d.). Construction of an α-chiral pyrrolidine library with a rapid and scalable continuous flow protocol. [Link]
-
MDPI. (2016). Supported Catalysts Useful in Ring-Closing Metathesis, Cross Metathesis, and Ring-Opening Metathesis Polymerization. [Link]
-
PMC - NIH. (n.d.). Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). [Link]
-
PMC - NIH. (n.d.). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. [Link]
-
Nature. (n.d.). Pyrrolidine synthesis via ring contraction of pyridines. [Link]
-
MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
-
ResearchGate. (n.d.). (PDF) Optimization of ring-closing metathesis under flow conditions using ruthenium(II)-based catalysts. [Link]
-
Moroccan Journal of Heterocyclic Chemistry. (2023). SYNTHESIS OF DISPIRO HETEROCYCLIC COMPOUNDS CONTAINING OXINDOLE PYRROLIDINE AND PIPERAZINE MOIETIES FROM DIMERIZATION OF AZOMETHINE YLIDES. [Link]
-
Organic Letters. (1999). Some allylic substituent effects in ring-closing metathesis reactions: Allylic alcohol activation. [Link]
-
Chimica Oggi - Chemistry Today. (2023). Expert Article Philip Wheeler. [Link]
-
MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
-
Organic Chemistry Portal. (n.d.). Stereoselective synthesis of N-protected pyrrolidines via Pd-catalyzed reactions of γ-(N-acylamino) alkenes and γ-(N-Boc-amino) alkenes with aryl bromides. [Link]
-
Organic Syntheses. (n.d.). Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. [Link]
-
PMC - NIH. (n.d.). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. [Link]
-
ResearchGate. (n.d.). Ring-Closing Metathesis of Allylic O,O- and N,O-Acetals | Request PDF. [Link]
-
Organic Chemistry Portal. (n.d.). Olefin Metathesis Grubbs Reaction. [Link]
-
Thieme. (2025). Halide-Substituted Grubbs–Hoveyda Catalysts for Aqueous Ring-Closing Metathesis. [Link]
-
RSC Publishing. (n.d.). Merging Grubbs second-generation catalyst with photocatalysis enables Z-selective metathesis of olefins: scope, limitations, and mechanism. [Link]
Sources
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Olefin Metathesis, Grubbs Reaction [organic-chemistry.org]
- 7. Multicomponent Synthesis of 3,6-Dihydro-2H-1,3-thiazine-2-thiones - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
High-Efficiency Thiol-Ene Functionalization of Allyloxy Pyrrolidines: A Modular Click Chemistry Protocol
Executive Summary & Scientific Rationale
Pyrrolidines serve as privileged scaffolds in medicinal chemistry, forming the core of numerous iminosugars, glycosidase inhibitors, and GPCR ligands. The introduction of an allyloxy handle (O-allyl group) onto the pyrrolidine ring transforms this stable heterocycle into a versatile "click" substrate.
This guide details the Radical-Mediated Thiol-Ene Coupling (TEC) of allyloxy pyrrolidines. Unlike copper-catalyzed azide-alkyne cycloaddition (CuAAC), TEC is metal-free, photo-controllable, and tolerant of aqueous environments. However, the specific reactivity of the allyl ether moiety—an electron-rich alkene—requires distinct protocol tuning compared to acrylates or norbornenes to suppress oligomerization and ensure high conversion.
Critical Mechanistic Insight
The reaction proceeds via a radical step-growth mechanism.[1][2] For allyloxy pyrrolidines, the anti-Markovnikov regioselectivity is virtually absolute, driven by the stability of the intermediate radical adjacent to the ether oxygen.
Key Challenges Addressed:
-
Amine Interference: Free secondary amines can act as radical scavengers or undergo oxidation. This protocol mandates N-protection (Boc/Cbz) or protonation.
-
Oxygen Inhibition: Dissolved oxygen is a potent radical trap. Strict degassing protocols are defined below.
-
Purification: Removal of malodorous excess thiols is streamlined using a scavenger resin workflow.
Mechanistic Pathway (Visualization)
The following diagram illustrates the photo-initiated radical cycle specific to allyl ether substrates.
Figure 1: The radical step-growth cycle.[3] Note that for allyl ethers, the rate-determining step is often the chain transfer (Hydrogen abstraction), necessitating electron-rich thiols for optimal kinetics.
Pre-Experimental Considerations
Substrate Protection
The basic nitrogen of the pyrrolidine ring is incompatible with radical propagation if left as a free amine (due to potential oxidation or H-abstraction at the
-
Recommendation: Use
-Boc (tert-butoxycarbonyl) or -Cbz protected pyrrolidines. -
Alternative: If the amine must be free, convert it to a TFA salt prior to reaction to deactivate the lone pair.
Reagent Selection Table
| Component | Recommended Reagent | Role & Notes |
| Photoinitiator | DMPA (2,2-Dimethoxy-2-phenylacetophenone) | Cleaves efficiently at 365 nm. High quantum yield. |
| Thiol Source | Alkyl thiols, Cysteine derivatives, Thiosugars | Use 1.2 – 1.5 equivalents relative to alkene to drive conversion. |
| Solvent | MeOH , DCM , or DCM/MeOH (1:1) | MeOH accelerates the reaction via H-bonding effects. DCM is used for lipophilic substrates. |
| Light Source | UV LED (365 nm, ~10-20 mW/cm²) | Avoid broad-spectrum UV (<300 nm) to prevent degradation of the Boc group or tyrosine residues. |
Protocol A: Photo-Initiated Coupling (Standard)
This is the preferred method for heat-sensitive substrates (e.g., peptides, proteins) and offers the fastest kinetics ("Click" speed).
Materials
- -Boc-4-allyloxypyrrolidine (1.0 equiv)
-
DMPA (0.1 equiv)[5]
-
Degassed Methanol (anhydrous)
-
Glass vial with septum (Quartz not strictly necessary for 365 nm, but borosilicate is preferred)
Step-by-Step Procedure
-
Preparation: In a 5 mL vial, dissolve the Allyloxy Pyrrolidine (0.2 mmol) and the Thiol (0.3 mmol) in 1.0 mL of Methanol.
-
Note: If solubility is an issue, use a 1:1 mixture of DCM/MeOH.
-
-
Initiator Addition: Add DMPA (0.02 mmol, 10 mol%).
-
Degassing (CRITICAL):
-
Seal the vial with a rubber septum.
-
Insert a long needle connected to a Nitrogen/Argon line into the solution.
-
Insert a short vent needle.
-
Bubble gas through the solution for 10 minutes . Failure to remove oxygen will result in a significant induction period or stalled reaction.
-
-
Irradiation:
-
Remove needles and seal the puncture holes with Parafilm.
-
Place the vial 2–5 cm from the 365 nm UV LED source.
-
Irradiate for 15–30 minutes at room temperature.
-
-
Monitoring (Self-Validation):
-
Workup:
-
Concentrate the reaction mixture under reduced pressure.
-
Purification: See Section 6.[8]
-
Protocol B: Thermal Initiation (UV-Sensitive Substrates)
Use this protocol if your substrate contains UV-labile moieties (e.g., certain fluorophores or nitro-groups).
Materials
-
Initiator: AIBN (Azobisisobutyronitrile) or ACVA (4,4′-Azobis(4-cyanovaleric acid) - water soluble).
-
Solvent: Toluene (for AIBN) or Water/Ethanol (for ACVA).
Step-by-Step Procedure
-
Dissolution: Dissolve Pyrrolidine (1.0 equiv) and Thiol (2.0 equiv) in Toluene (0.2 M concentration).
-
Initiator: Add AIBN (0.2 equiv).
-
Degassing: Sparge with Nitrogen for 15 minutes.
-
Reaction:
-
Heat the sealed vial to 70°C in an oil bath.
-
Stir for 4–6 hours . (Thermal initiation has a longer half-life than photo-initiation).
-
-
Validation: Monitor via TLC or LC-MS.
Purification Strategy (The "Odorless" Workflow)
Excess thiol is the primary impurity. Standard evaporation concentrates the stench and impurities.
Recommended Workflow:
-
Scavenging: Dilute the crude reaction mixture with DCM. Add Maleimide-functionalized silica gel or Polystyrene-supported carbonate resin (if the thiol is acidic).
-
Incubation: Stir for 30 minutes. The maleimide rapidly reacts with unreacted thiol via Michael addition.
-
Filtration: Filter off the resin. The filtrate contains the pure thioether and the pyrrolidine.
-
Chromatography: If further purification is needed, flash chromatography (Silica, Hexane/EtOAc) is effective. The polarity change upon thioether formation usually allows easy separation from the starting alkene.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Induction Period (No reaction for first 10 min) | Oxygen inhibition. | Re-degas the solution for 15+ minutes. Ensure inert atmosphere during irradiation. |
| Low Conversion (<50%) | Light attenuation or steric hindrance. | Increase DMPA to 20 mol%. Check if the solution absorbs UV (inner filter effect). Switch to higher intensity LED. |
| Disulfide Formation (R-S-S-R) | Thiol oxidation before reaction. | Use fresh thiol. Add a reducing agent like TCEP (if compatible) or ensure strict anaerobic conditions. |
| Oligomerization | High local concentration of alkene. | Dilute the reaction to <0.1 M. Increase the Thiol:Alkene ratio to 3:1 to promote chain transfer over propagation. |
References
-
Hoyle, C. E., & Bowman, C. N. (2010). Thiol–Ene Click Chemistry.[1][2][3][5][6][8][9][10][11][12][13] Angewandte Chemie International Edition, 49(9), 1540–1573. Link
- The authoritative review on the mechanism and kinetics of thiol-ene coupling.
-
Dondoni, A. (2008). The Emergence of Thiol–Ene Coupling as a Click Process for Materials and Bioorganic Chemistry.[3][10] Angewandte Chemie International Edition, 47(47), 8995–8997. Link
- Establishes the "click" status of the reaction, specifically in glycosyl
-
Scanlan, E. M., et al. (2014). Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions. Molecules, 19(11), 19137-19151. Link
- Discusses radical cyclizations and the behavior of nitrogen-containing heterocycles in thiol-ene chemistry.
-
Cramer, N. B., et al. (2003). Thiol-Ene Photopolymerization Mechanism and Rate Limiting Step Changes for Various Vinyl Functional Group Chemistries. Macromolecules, 36(21), 7964–7969. Link
- Provides the kinetic data proving allyl ethers are first-order regarding thiol concentr
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- 7. researchgate.net [researchgate.net]
- 8. chemistry.illinois.edu [chemistry.illinois.edu]
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Strategic N-Functionalization of (R)-3-(Allyloxy)pyrrolidine: A Medicinal Chemistry Handbook
Introduction & Scaffold Utility
(R)-3-(Allyloxy)pyrrolidine (CAS: 1985606-64-1 [HCl salt], related Boc-protected CAS: 144976-73-6) is a high-value chiral building block in Fragment-Based Drug Discovery (FBDD). Its utility stems from three structural features:
-
Chiral Center (C3): The (R)-configuration provides defined 3D-vectorality, critical for probing stereospecific binding pockets.
-
Secondary Amine: A nucleophilic handle for rapid library expansion (diversification).
-
Allyl Ether: A latent functional group stable to basic and nucleophilic conditions but reactive toward Ring-Closing Metathesis (RCM) or oxidative cleavage (e.g., Lemieux-Johnson) for downstream macrocyclization.
Critical Design Constraint: The preservation of the allyl ether moiety dictates the exclusion of non-selective reducing conditions (e.g., Pd/C + H2) during N-functionalization.
Chemical Compatibility Profile
Before initiating synthesis, researchers must consult the compatibility matrix below to prevent scaffold degradation.
| Reaction Class | Reagent/Condition | Compatibility | Mechanism of Failure/Success |
| Reduction | H₂ / Pd/C | Incompatible | Reduces allyl group to propyl ether. |
| Reduction | NaBH(OAc)₃ (STAB) | Compatible | Chemoselective for iminium ions; leaves alkene intact. |
| Acid | TFA / HCl (aq) | Compatible | Ether linkage is stable to standard deprotection acids. |
| Lewis Acid | BBr₃ / AlCl₃ | Incompatible | High risk of ether cleavage (de-allylation). |
| Oxidation | KMnO₄ / O₃ | Incompatible | Oxidizes allyl alkene (cleavage/diol formation). |
| Base | LiHMDS / NaH | Compatible | Stable; no acidic protons on the ether side chain. |
Method Selection Guide (Decision Tree)
The following logic flow determines the optimal synthetic pathway based on the desired target class.
Figure 1: Strategic decision tree for N-functionalization. Green nodes indicate recommended pathways for this scaffold.
Detailed Experimental Protocols
Protocol A: Reductive Amination (The STAB Method)
Application: Synthesis of tertiary amines from aldehydes/ketones. Rationale: Sodium Triacetoxyborohydride (STAB) is preferred over NaCNBH₃ due to lower toxicity and superior selectivity. It reduces the intermediate iminium ion faster than the carbonyl starting material, preventing side reactions.
Materials:
-
(R)-3-(Allyloxy)pyrrolidine (1.0 equiv)[1]
-
Aldehyde/Ketone (1.1 – 1.2 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)
-
Acetic Acid (AcOH) (1.0 – 2.0 equiv, if using free base amine)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)
Step-by-Step Workflow:
-
Imine Formation: In a flame-dried vial, dissolve the aldehyde (1.1 equiv) and (R)-3-(Allyloxy)pyrrolidine (1.0 equiv) in DCE (0.2 M concentration).
-
Note: If using the HCl salt of the amine, add 1.0 equiv of DIPEA. If using the free base, add 1.0 equiv of AcOH to catalyze iminium formation.
-
-
Equilibration: Stir at Room Temperature (RT) for 30–60 minutes.
-
Checkpoint: This allows the equilibrium to favor the iminium species.
-
-
Reduction: Add STAB (1.5 equiv) in a single portion.
-
Observation: Mild effervescence may occur.
-
-
Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS (Look for M+H of product; disappearance of imine mass).
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Dry organics over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (typically MeOH/DCM gradient).
Figure 2: Stepwise workflow for STAB-mediated reductive amination.
Protocol B: Amide Coupling (HATU Method)
Application: Coupling with carboxylic acids to form amides.[2][3] Rationale: HATU provides rapid activation and minimizes racemization of chiral acids.[2] Pre-activation of the acid is critical to avoid guanidinium adduct formation with the secondary amine.[4]
Materials:
-
Carboxylic Acid (1.0 equiv)[2][]
-
(R)-3-(Allyloxy)pyrrolidine (1.0 – 1.2 equiv)
-
HATU (1.1 – 1.2 equiv)
-
DIPEA (Diisopropylethylamine) (3.0 equiv)
-
Solvent: DMF or DMF/DCM (1:1)
Procedure:
-
Pre-activation: Dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF. Add DIPEA (1.0 equiv initially) and stir for 5–10 minutes.
-
Why: This forms the active ester (OAt ester) in the absence of the amine.
-
-
Addition: Add the (R)-3-(Allyloxy)pyrrolidine (1.1 equiv) followed by the remaining DIPEA (2.0 equiv).
-
Reaction: Stir at RT for 1–4 hours.
-
Workup: Dilute with EtOAc. Wash sequence: 1x Water, 1x Sat. NaHCO₃, 1x Brine.
-
Note: Extensive water washing is required to remove tetramethylurea byproducts from HATU.
-
Protocol C: SNAr (Nucleophilic Aromatic Substitution)
Application: Introduction of heteroaryl groups (e.g., pyridines, pyrimidines). Rationale: The pyrrolidine nitrogen is a strong nucleophile. This reaction works best with electron-deficient aryl halides (e.g., 2-fluoropyridine, 4-chloronitrobenzene).
Procedure:
-
Setup: Dissolve Aryl Halide (1.0 equiv) and (R)-3-(Allyloxy)pyrrolidine (1.2 equiv) in DMSO or NMP (0.5 M).
-
Base: Add K₂CO₃ (2.0 equiv) or DIPEA (2.0 equiv).
-
Heat: Heat to 80–120°C depending on the substrate reactivity.
-
Warning: Do not exceed 140°C to prevent thermal degradation of the allyl ether (Claisen-type rearrangements are rare but possible at extreme temps).
-
-
Workup: Pour into water/ice mix to precipitate product or extract with EtOAc.
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[6] Journal of Organic Chemistry, 1996, 61, 3849-3862.[7][8]
-
BenchChem. "Standard Protocol for HATU Peptide Coupling." BenchChem Application Notes, 2025.
-
Carpino, L. A. "1-Hydroxy-7-azabenzotriazole.[2][9] An efficient peptide coupling additive."[2] Journal of the American Chemical Society, 1993, 115, 4397.
-
Sigma-Aldrich. "(R)-3-Pyrrolidinol and Derivatives Product Information."
-
Organic Chemistry Portal. "Nucleophilic Aromatic Substitution (SNAr)."
Sources
- 1. Buy tert-butyl (R)-3-(allyloxy)pyrrolidine-1-carboxylate [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. growingscience.com [growingscience.com]
- 4. reddit.com [reddit.com]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. d-nb.info [d-nb.info]
Troubleshooting & Optimization
Technical Support Center: Optimizing (R)-3-(Allyloxy)pyrrolidine Synthesis
Executive Summary & Core Strategy
(R)-3-(Allyloxy)pyrrolidine is a high-value chiral building block used in the synthesis of antibacterial quinolones and nicotinic acetylcholine receptor ligands. The synthesis preserves the C3 stereocenter via a Williamson ether synthesis followed by N-deprotection.
The Yield Trap: The primary cause of yield loss in this specific workflow is not the chemical conversion, but the isolation of the final secondary amine . The product is highly water-soluble in its neutral and salt forms, leading to massive losses during aqueous workups if pH is not strictly controlled.
Target Metrics
| Parameter | Target Specification | Critical Control Point |
| Step 1 Conversion | > 95% | Anhydrous conditions (NaH quality) |
| Step 1 Yield | 85-92% | Temperature control (0°C addition) |
| Step 2 Yield | > 90% | pH > 12 during extraction |
| ee (Enantiomeric Excess) | > 98% | Avoid racemizing conditions (High T > 80°C) |
Master Protocol: The "Gold Standard" Workflow
This protocol is designed to minimize the "Amine Trap" (water solubility) and prevent O- to N-allyl migration or racemization.
Phase 1: O-Allylation (Williamson Ether Synthesis)
Reagents: (R)-N-Boc-3-pyrrolidinol (1.0 eq), NaH (60% dispersion, 1.2 eq), Allyl Bromide (1.2 eq), TBAI (cat. 0.05 eq), Anhydrous DMF.
-
Setup: Flame-dry a 3-neck flask under
. Charge with NaH (wash with dry hexanes to remove oil if high purity is required, though often unnecessary at scale). Suspend in anhydrous DMF (0.5 M concentration). -
Deprotonation: Cool to 0°C . Add (R)-N-Boc-3-pyrrolidinol (dissolved in min. DMF) dropwise.
-
Technical Note: Evolution of
gas will be vigorous. Stir at 0°C for 30 min, then RT for 30 min to ensure complete alkoxide formation.
-
-
Alkylation: Cool back to -10°C to 0°C . Add Allyl Bromide dropwise.
-
Why? Controlling the exotherm prevents E2 elimination of the allyl bromide and minimizes decomposition.
-
-
Reaction: Stir at RT for 4–6 hours. Monitor by TLC (stained with KMnO4; allyl group is active).
-
Quench: Cool to 0°C. Carefully add saturated
. -
Isolation: Extract with EtOAc. Wash organic layer with
(x3) to remove DMF. Dry ( ) and concentrate.
Phase 2: Deprotection & Critical Isolation
Reagents: TFA/DCM (1:4 ratio) or 4M HCl in Dioxane.
-
Cleavage: Dissolve intermediate in DCM. Add TFA at 0°C. Stir RT for 2 hours.
-
Concentration: Evaporate volatiles. The residue is the TFA salt.
-
The "Yield Switch" (Crucial Step):
-
Extraction: Extract with DCM (x4).
-
Note: Diethyl ether is often too non-polar to extract the free amine efficiently from water.
-
-
Purification: Distillation under reduced pressure is preferred over column chromatography to avoid streaking/loss on silica.
Visualizing the Logic
Diagram 1: Reaction Pathway & Impurity Logic
This diagram illustrates the primary synthetic route and the specific pathways where yield is lost (Side Reactions).
Caption: Figure 1. Synthetic pathway for (R)-3-(Allyloxy)pyrrolidine, highlighting critical failure points (red dashed lines) where impurities form or yield is lost.
Troubleshooting Guide (FAQ)
Category: Reaction Failure (Step 1)
Q: My conversion is stuck at ~60% despite adding excess allyl bromide. Why? A: This indicates "Base Failure," not electrophile failure.
-
Mechanism: Sodium Hydride (NaH) degrades over time by absorbing atmospheric moisture, forming NaOH. NaOH is not strong enough to fully deprotonate the secondary alcohol of the pyrrolidine quantitatively to the alkoxide.
-
Solution: Use a fresh bottle of NaH or titrate your base. Alternatively, switch to Potassium tert-butoxide (KOtBu) in THF, which is a soluble strong base and easier to handle, though NaH is generally superior for irreversible deprotonation.
Q: I see a new spot on TLC that is not product or starting material. What is it? A: If the spot is very non-polar, it is likely Diallyl Ether .
-
Cause: Hydrolysis of allyl bromide. If your solvent (DMF) is "wet," the water reacts with NaH to form NaOH, which then displaces the bromide from allyl bromide.
-
Fix: Dry DMF over molecular sieves (4Å) for 24 hours before use.
Category: Isolation Issues (Step 2)
Q: My reaction worked (TLC confirmed), but after acidic deprotection and extraction, I recovered almost 0 mg. A: You fell into the Amine Trap .
-
Explanation: (R)-3-(Allyloxy)pyrrolidine is a secondary amine with an ether linkage. It is extremely polar and water-soluble. If you extracted at neutral pH (pH 7) or weak basicity (pH 8-9 using Bicarbonate), the amine remains protonated (
) or simply dissolved in the water. -
Protocol Fix: You must drive the pH to 14 using NaOH pellets or 10M solution. The aqueous layer should be saturated with NaCl ("salting out") to force the organic amine into the organic layer. Use DCM for extraction (3x), not Ether or Hexanes.
Category: Stability
Q: The final product turned yellow/brown after storage. Is it ruined? A: Likely oxidation or slow polymerization of the allyl group.
-
Prevention: Store the product as the HCl salt . The free amine is prone to oxidation. Bubble dry HCl gas into an ethereal solution of the product to precipitate the stable hydrochloride salt. Store at -20°C.
Advanced Extraction Logic
The following decision tree guides you through the critical workup phase to ensure maximum recovery of the water-soluble amine.
Caption: Figure 2. pH-dependent extraction logic. Extraction below pH 12 results in significant yield loss due to water solubility of the protonated amine.
References
-
BenchChem. (2025).[2][3] Application Notes and Protocols for Asymmetric Synthesis Utilizing (R)-(-)-N-Boc-3-pyrrolidinol. Retrieved from
-
Organic Syntheses. (2024). α-Arylation of N-Boc Pyrrolidine. Org. Synth. 2024, 101, 382–394.[4] Retrieved from
-
Santa Cruz Biotechnology. (2024). 3-(Allyloxy)pyrrolidine hydrochloride Product Data. Retrieved from
-
Chemistry Steps. (2022). Williamson Ether Synthesis: Mechanism and Troubleshooting. Retrieved from
-
MDPI. (2021). Solubility Determination and Thermodynamic Evaluation of Pyrrolidine Derivatives. Retrieved from
Sources
Technical Support Center: Stability & Synthesis of N-Allyl Pyrrolidine Derivatives
Subject: Prevention of N- to O-Allyl Migration (Meisenheimer Rearrangement) Ticket ID: PYR-STAB-001 Support Level: Senior Application Scientist
Executive Summary: The Kinetic Trap
You are likely observing the [2,3]-Meisenheimer Rearrangement . In N-allyl pyrrolidine derivatives, particularly when oxidized to their N-oxides, there is a potent driving force for the allyl group to migrate from the nitrogen atom to the oxygen atom. This converts your desired N-allyl amine N-oxide into an O-allyl hydroxylamine .[1]
While often used intentionally in synthesis to create allylic alcohols, this rearrangement is a common "killer" of N-oxide stability during metabolite synthesis, prodrug formulation, or intermediate isolation.
The Solution in Brief: This rearrangement is a thermal, orbital-symmetry-controlled process. Prevention requires a "Cold & Protic" strategy: maintaining low temperatures and utilizing solvation cages (hydrogen bonding) to raise the activation energy of the transition state.
Mechanism & Diagnostics
To prevent the migration, you must understand the enemy. This is a concerted [2,3]-sigmatropic rearrangement .
The Pathway
The reaction proceeds through a five-membered envelope transition state. The N-oxide oxygen attacks the
Figure 1: The [2,3]-Meisenheimer Rearrangement pathway. The N-oxide is kinetically trapped; adding energy (heat) or removing stabilization (aprotic solvents) triggers the shift to the thermodynamically stable O-allyl ether.
Critical Control Points (Troubleshooting Guide)
Use this guide to identify where your process is failing.
Factor 1: Solvent Selection (The H-Bond Effect)
Issue: You are working up the reaction in DCM, THF, or Ethyl Acetate. Explanation: In aprotic solvents, the N-oxide oxygen is "naked" and highly nucleophilic, lowering the activation energy for the rearrangement. Solution:
-
Synthesis: Perform oxidations in Methanol or Ethanol .
-
Storage: Store as a solution in protic solvents if possible.
-
Mechanism: Protic solvents form a hydrogen-bond cage around the oxygen anion, effectively "tying its hands" and preventing it from attacking the allyl group.
| Solvent Class | Risk Level | Mechanism of Action |
| Methanol / Water | Low | Strong H-bonding stabilizes N-O dipole; retards migration. |
| Chloroform / DCM | High | No H-bonding; N-O dipole is reactive. |
| THF / Acetone | High | Aprotic; promotes rapid rearrangement. |
| DMSO | Medium | Polar but aprotic; risk increases with temperature. |
Factor 2: Temperature Control
Issue: Rotovap bath is set to 40°C+ or reaction is run at Room Temperature (RT). Explanation: The rearrangement is thermal.[2] Many N-allyl pyrrolidine N-oxides have a half-life of only minutes to hours at RT in aprotic solvents. Solution:
-
Reaction: Keep at -20°C to 0°C.
-
Workup: Do not use a heated water bath. Use lyophilization (freeze-drying) to remove solvent if water/dioxane is used, or evaporate under high vacuum from a cold bath.
Factor 3: Electronic & Steric Effects
Issue: The allyl group has electron-withdrawing groups (EWGs) or is unsubstituted. Explanation:
-
EWGs: If the allyl group has EWGs (e.g., 2-chloroallyl), the migration is often faster because the rearrangement is electrophilic in nature at the migration terminus.
-
Sterics: Bulky groups at the
-position of the allyl chain (e.g., prenyl) can sometimes slow migration due to steric clash in the transition state, but they also stabilize the resulting double bond, making the thermodynamics tricky.
Standard Operating Procedure (SOP)
Protocol: Synthesis of Stable N-Allyl Pyrrolidine N-Oxides
Objective: Oxidize N-allyl pyrrolidine to N-oxide while suppressing [2,3]-shift.
Reagents:
-
Substrate: N-Allyl pyrrolidine derivative (1.0 eq)
-
Oxidant: m-CPBA (1.05 eq) [Purified/washed to remove acid is preferred]
-
Solvent: Methanol (MeOH) or DCM/MeOH (1:1) mixture
-
Quench: Basic Alumina or Potassium Carbonate
Step-by-Step Workflow:
-
Preparation (Cold): Dissolve the N-allyl pyrrolidine in Methanol. Cool the solution to -78°C (acetone/dry ice bath). Note: Methanol is crucial for stabilization.
-
Oxidation: Add m-CPBA (dissolved in minimal cold DCM/MeOH) dropwise over 20 minutes.
-
Why? Slow addition prevents local exotherms.
-
-
Incubation: Allow the reaction to warm only to 0°C (ice bath) and monitor by TLC/LCMS. Do not warm to RT.
-
Checkpoint: Most oxidations complete within 1-2 hours at 0°C.
-
-
Quench (The Danger Zone):
-
Do not perform an aqueous acid/base extraction if possible (heat of neutralization triggers migration).
-
Preferred: Pass the cold reaction mixture through a short pad of Basic Alumina (activity III) cooled to 0°C. This removes the m-chlorobenzoic acid byproduct without acidic conditions (which can also catalyze degradation).
-
-
Isolation:
-
Elute with cold Methanol/DCM (10:90).
-
Concentrate the filtrate without external heat (bath < 20°C).
-
If the product is an oil, store immediately at -20°C or -80°C.
-
Frequently Asked Questions (FAQs)
Q1: I see the rearrangement product immediately upon checking LCMS. Is it the column? A: Yes, it is highly likely. The heated source of an MS (often 200°C+) or the acidic mobile phase (0.1% Formic Acid) can trigger the rearrangement in situ during analysis.
-
Fix: Run LCMS with a cooled autosampler and neutral pH (Ammonium Bicarbonate) if possible. Verify purity via NMR in a cold, protic solvent (e.g., CD3OD) rather than trusting the MS ratio blindly.
Q2: Can I use Hydrogen Peroxide (
-
Recommendation: Use Urea-Hydrogen Peroxide (UHP) complex in methanol. It provides a "dry" source of
and works well at lower temperatures.
Q3: My N-oxide is an oil and degrades in the freezer. How do I stabilize it? A: N-oxides are hygroscopic and unstable as oils. Convert it to a salt if the salt doesn't trigger the reverse reaction.
-
Better approach: Isolate it as a solid complex. Many N-oxides form stable crystalline complexes with dihydrates or specific Lewis acids (though Lewis acids are risky). The safest storage is as a dilute solution in Methanol at -20°C.
Q4: Is this migration reversible? A: Generally, no. The O-allyl hydroxylamine (product) is thermodynamically more stable than the N-oxide (reactant) by approximately 10-15 kcal/mol. Once it migrates, you cannot easily go back without a full reduction-alkylation sequence.
References
-
Rautenstrauch, V. (1973).[3] Controlled Allylic Transformations via the Meisenheimer Rearrangement.[2] Helvetica Chimica Acta, 56(7), 2492–2508. [Link]
-
Brill, W. F. (1965).[2] The Meisenheimer Rearrangement of Allylic Amine Oxides. Journal of the American Chemical Society, 87(14), 3286–3287. [Link]
- Albini, A. (2009). Amine N-Oxides. In: CRC Handbook of Organic Photochemistry and Photobiology. CRC Press. (Context on stability and solvent effects).
-
Behrendt, J. M., et al. (2016). Synthesis of Enantiopure Allylic Alcohols via the [2,3]-Meisenheimer Rearrangement.[2] Journal of Organic Chemistry, 81(22), 11276–11281. [Link]
Sources
Technical Support Center: Purification of (R)-3-(Allyloxy)pyrrolidine Hydrochloride
Introduction
(R)-3-(Allyloxy)pyrrolidine hydrochloride is a chiral building block crucial in the synthesis of various pharmaceutical compounds. The stereochemical and chemical purity of this intermediate is paramount, as impurities can carry through to the final active pharmaceutical ingredient (API), potentially affecting its efficacy, safety, and regulatory approval.[1][2] This guide provides in-depth troubleshooting advice and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude (R)-3-(Allyloxy)pyrrolidine hydrochloride?
The two most effective and commonly employed purification techniques for this compound are recrystallization and column chromatography.
-
Recrystallization: This is the preferred method for removing small amounts of impurities from a solid material. Since (R)-3-(Allyloxy)pyrrolidine hydrochloride is a crystalline solid, recrystallization can be highly effective. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures.[3][4] The goal is to dissolve the compound in a minimum amount of a hot solvent and allow it to crystallize upon slow cooling, leaving the impurities behind in the solvent (mother liquor).[5]
-
Column Chromatography: If the crude material is heavily contaminated or contains impurities with similar solubility profiles, column chromatography is necessary.[6] This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) while a mobile phase flows through it. For a polar salt like a hydrochloride, a reverse-phase (e.g., C18) or a normal phase system with a polar eluent might be employed.[7]
Q2: What are the most likely impurities I will encounter during the synthesis and purification of (R)-3-(Allyloxy)pyrrolidine hydrochloride?
Impurities can originate from various stages of the synthesis.[1][2] Understanding their potential source is key to selecting the right purification strategy.
| Impurity Type | Potential Source | Typical Removal Strategy |
| Starting Materials | Unreacted (R)-3-hydroxypyrrolidine or allyl bromide. | Recrystallization or Column Chromatography |
| By-products | Products from side reactions, such as elimination by-products or over-allylation.[8] | Column Chromatography |
| Enantiomeric Impurity | (S)-3-(Allyloxy)pyrrolidine hydrochloride. | Chiral separation (preparative chiral HPLC) or diastereomeric salt resolution (less common for this stage). Standard recrystallization is unlikely to remove the enantiomer unless it forms a conglomerate. |
| Residual Solvents | Solvents used in the synthesis or work-up (e.g., THF, Toluene, Dichloromethane). | Drying under high vacuum, potentially with gentle heating. |
| Inorganic Salts | Salts generated during the reaction or work-up (e.g., sodium bromide, excess HCl). | Aqueous wash of the free-base form before salt formation; Recrystallization. |
Q3: How can I definitively assess the purity of my final product?
A combination of analytical techniques is required for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining chemical purity. A reverse-phase method using a C18 column with a mobile phase of acetonitrile and a buffered aqueous solution is a typical starting point.[9][10] Purity is calculated based on the relative peak area of the main component.[11]
-
Chiral HPLC: To determine the enantiomeric purity (or enantiomeric excess, ee), a specialized chiral stationary phase is required. This is critical for ensuring the stereochemical integrity of the compound.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the chemical structure of the purified compound and can help identify and quantify impurities if their signals are resolved from the product peaks.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the compound. Techniques like LC-MS can be invaluable for identifying unknown impurity peaks seen in the HPLC chromatogram.
Q4: What are the recommended storage conditions for purified (R)-3-(Allyloxy)pyrrolidine hydrochloride?
As a hydrochloride salt, the compound is generally more stable than its free-base form. However, proper storage is crucial to maintain its integrity.
-
Container: Store in a tightly sealed container to prevent moisture absorption, as the compound can be hygroscopic.[12]
-
Atmosphere: For long-term storage, handling and storing under an inert gas like nitrogen or argon is recommended to prevent potential oxidative degradation.[12]
-
Temperature: Keep in a cool, dry, and well-ventilated place.[13] Room temperature is generally acceptable unless a certificate of analysis specifies otherwise.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the purification process.
Problem 1: Low Yield After Recrystallization
-
Potential Cause 1: Too much solvent was used. The fundamental principle of recrystallization is to create a supersaturated solution upon cooling. Using an excessive volume of solvent will keep the product dissolved even at low temperatures.[4]
-
Solution: Before the initial recrystallization, perform small-scale solubility tests to determine the optimal solvent and approximate volume.[3] If too much solvent has already been added, carefully evaporate a portion of it to concentrate the solution and then attempt cooling again.
-
-
Potential Cause 2: The solution was cooled too rapidly. Rapid cooling (e.g., plunging a hot flask directly into an ice bath) leads to the formation of small, often impure crystals or powder, and can trap impurities. It may also result in incomplete crystallization.
-
Solution: Allow the hot, filtered solution to cool slowly and undisturbed to room temperature. Once it has reached room temperature and crystals have formed, then place it in an ice bath to maximize recovery.[5]
-
-
Potential Cause 3: Premature crystallization during hot filtration. If crystals form on the filter paper or in the funnel stem, product is lost.
-
Solution: Use a pre-heated funnel and filter flask. Add a small excess of hot solvent (~5-10%) before filtration to ensure the compound remains dissolved. This excess can be boiled off after filtration and before cooling.[4]
-
Problem 2: Compound "Oils Out" Instead of Crystallizing
"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens when the melting point of the solute (especially an impure form) is lower than the temperature of the solution.
-
Potential Cause 1: High concentration of impurities. Impurities can significantly depress the melting point of the compound, leading to the formation of a low-melting eutectic mixture.
-
Solution: Clean up the crude material first. Perform a quick column chromatography pass or triturate the crude solid with a solvent in which the desired compound is sparingly soluble but impurities are highly soluble.[14]
-
-
Potential Cause 2: Solvent boiling point is too high. The solvent's boiling point may be above the melting point of your compound.
-
Solution: Select a solvent with a lower boiling point.
-
-
Potential Cause 3: Saturation point reached at a temperature above the compound's melting point.
-
Solution: Use a solvent pair (binary solvent system). Dissolve the compound in a minimum of a "good" hot solvent (in which it is very soluble). Then, add a "bad" or "anti-solvent" (in which it is poorly soluble) dropwise until the solution becomes cloudy (the cloud point). Add a few drops of the good solvent to redissolve the oil/precipitate and then allow the solution to cool slowly.[5] Common pairs for hydrochloride salts include alcohol/ether or alcohol/hexane.
-
Problem 3: Persistent Impurities Detected After Recrystallization
-
Potential Cause: Impurity has a very similar solubility profile to the product. If an impurity has similar polarity and structure, it may co-crystallize with the product.
-
Solution 1: Attempt recrystallization with a different solvent system. A change in solvent polarity may alter the relative solubilities enough to achieve separation.
-
Solution 2: If multiple recrystallizations fail, column chromatography is the necessary next step. A typical starting point for a polar compound on silica gel would be a mobile phase of Dichloromethane/Methanol or Ethyl Acetate/Methanol with a small amount of triethylamine if the free base is being chromatographed, or an acid additive if the salt is being chromatographed on reverse-phase media.
-
Section 3: Detailed Experimental Protocols
Protocol 1: Recrystallization of (R)-3-(Allyloxy)pyrrolidine Hydrochloride
This protocol is a general guideline. Solvent choice and volumes should be optimized based on small-scale trials.
-
Solvent Selection: Test the solubility of the crude material in various solvents (e.g., isopropanol, ethanol, acetonitrile, methanol/MTBE mixtures). A suitable solvent should dissolve the compound when hot but sparingly when cold.[3] For this example, isopropanol is selected.
-
Dissolution: Place the crude (R)-3-(Allyloxy)pyrrolidine hydrochloride (e.g., 5.0 g) into a 100 mL Erlenmeyer flask with a stir bar. Add a minimal amount of isopropanol (e.g., 20 mL) and heat the mixture to a gentle boil with stirring.
-
Achieve Saturation: Continue adding hot isopropanol in small portions until all the solid has just dissolved. Avoid adding a large excess.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities or charcoal.[5]
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature without disturbance. Crystal formation should begin as the solution cools.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to complete the crystallization process.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold isopropanol to remove any residual mother liquor.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent. Weigh the final product and calculate the percent recovery.
-
Purity Check: Analyze the purified product using HPLC and NMR to confirm its purity and identity.
Protocol 2: Purity Assessment by Reverse-Phase HPLC
This is a starting method and may require optimization.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (or 0.1% Formic Acid for MS compatibility)[10] |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm (as pyrrolidines often lack a strong chromophore)[11] |
| Injection Volume | 10 µL |
| Sample Preparation | Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 50:50 mixture of Water/Acetonitrile. Filter the sample through a 0.22 µm syringe filter before injection.[15] |
Section 4: Visual Workflows
Caption: Troubleshooting guide for common recrystallization issues.
Section 5: References
-
Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
-
Amrita Vishwa Vidyapeetham. (n.d.). Recrystallization.
-
Chongqing Chemdad Co., Ltd. (n.d.). (R)-(-)-3-Pyrrolidinol hydrochloride.
-
St. Jean, D. J., Jr, et al. (n.d.). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. PMC.
-
MedChemExpress. (n.d.). (R)-Pyrrolidine-3-carboxylic acid.
-
Kuwait University. (n.d.). Petroleum Chemistry Laboratory Recrystallizing process.
-
Ghosh, A., et al. (2014). A review on impurity profile of pharmaceuticals. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108.
-
Fisher Scientific. (2016, February 1). SAFETY DATA SHEET - Pyrrolidine-3-carboxylic acid.
-
Reddit. (2020, October 30). Recrystallisation Help. r/Chempros.
-
University of Technology. (n.d.). EXPERIMENT (3) Recrystallization.
-
ResearchGate. (2025, August 6). Convenient Preparation of Optically Pure 3‐Aryloxy‐pyrrolidines.
-
Google Patents. (n.d.). CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization.
-
Polish Pharmaceutical Society. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
-
Semantic Scholar. (2010, September 15). Recent trends in the impurity profile of pharmaceuticals.
-
Pal, R., et al. (2025, January 15). World Journal of Pharmaceutical Research.
-
Mansa STM Publishers. (n.d.). Analytical Method Development and Validation.
-
Malinowska, I., et al. (2024, May 17). Selected Chromatographic Methods for Determining the Biological Activity of Substances.
-
SIELC Technologies. (2018, February 16). Separation of 1-Allyloxy-3-chloro-2-propanol on Newcrom R1 HPLC column.
Sources
- 1. ijpsr.com [ijpsr.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 6. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. ptfarm.pl [ptfarm.pl]
- 10. Separation of 1-Allyloxy-3-chloro-2-propanol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization - Google Patents [patents.google.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. fishersci.ca [fishersci.ca]
- 14. reddit.com [reddit.com]
- 15. mansapublishers.com [mansapublishers.com]
Technical Support Center: Allyl Ether Protecting Group Stability
Topic: Stability of Allyl Ether Protecting Groups in Acidic Conditions Ticket ID: AE-ACID-STAB-001 Status: Resolved / Knowledge Base Article
Executive Summary: The "Guardian" of Orthogonality
Welcome to the Technical Support Center. You are likely here because you are designing a synthetic route requiring differential protection, or you have observed unexpected cleavage of an allyl ether.
The Bottom Line: The allyl ether is fundamentally designed to be acid-stable . It acts as a "guardian" group, remaining intact while acid-labile groups (Boc, THP, MOM, Trityl) are removed. However, "stable" is relative.[1] While robust against Brønsted acids (TFA, HCl), it is vulnerable to strong Lewis acids and specific transition-metal-catalyzed isomerization events that render it acid-sensitive.
Module 1: Acid Compatibility Matrix
User Question: "I need to remove a Boc group with TFA. Will my allyl ether survive?"
Technical Answer: Yes. The allyl ether is kinetically stable to standard acidic deprotection cycles. Below is the compatibility matrix derived from standard stability data (Greene's Protective Groups).
Table 1: Acid Stability Profile
| Acid Reagent | Condition | Stability Status | Risk Level | Technical Notes |
| Trifluoroacetic Acid (TFA) | Neat or DCM, RT | STABLE | Low | Standard condition for Boc/t-Bu removal. Allyl remains intact. |
| HCl (1M - 6M) | MeOH/Water, RT | STABLE | Low | Stable to hydrolysis. Suitable for acetal/ketal removal. |
| Acetic Acid (AcOH) | 80% aq, Heat | STABLE | Low | Used for Trityl removal; Allyl persists. |
| p-TsOH | MeOH, Reflux | STABLE | Low | Generally stable; prolonged reflux may cause minor migration. |
| HBr / Acetic Acid | 33%, RT | CONDITIONAL | Medium | Can cause cleavage or hydrobromination of the double bond over time. |
| Boron Tribromide (BBr₃) | DCM, -78°C to RT | UNSTABLE | Critical | Cleaves Allyl Ethers. Mechanism involves Lewis acid complexation. |
| TiCl₄ / SnCl₄ | DCM | UNSTABLE | High | Strong Lewis acids can coordinate and cleave the ether. |
Module 2: The "Hidden" Failure Mode (Isomerization)
User Question: "My allyl ether fell off in mild acid. This shouldn't happen. Why?"
Technical Diagnosis: If an allyl ether cleaves in mild acid, it has likely undergone isomerization first.[1]
The allyl group (
Root Causes of Unwanted Isomerization:
-
Trace Transition Metals: Did you use Pd, Ru, or Rh in a previous step? Trace metals can catalyze the migration of the double bond.
-
Accidental Base Exposure: Strong bases (tBuOK) catalyze this isomerization. If your "acidic" step followed a basic step without proper quenching, isomerization might have occurred before acid addition.
Visualization: The Isomerization-Hydrolysis Trap
Figure 1: The mechanism of unexpected allyl ether loss. The protecting group is stable until the double bond migrates, creating a highly labile enol ether.
Module 3: Troubleshooting & Diagnostics
User Question: "How do I confirm if my conditions are safe?"
Follow this diagnostic workflow to validate your specific substrate.
Diagnostic Flowchart
Figure 2: Decision tree for assessing risk before exposing allyl ethers to acidic conditions.
Module 4: Experimental Protocols
Protocol A: The "Stress Test" (Validation)
Use this small-scale reaction to confirm stability before committing your main batch.
-
Dissolve: Take 5 mg of your allyl-protected substrate in 0.5 mL of the solvent intended for the next step (e.g., DCM or MeOH).
-
Acidify: Add the acid at the concentration required for the orthogonal deprotection (e.g., 20% TFA).
-
Monitor: Stir at room temperature.
-
T=1 hour: Check TLC/LCMS. Look for the mass of [M-Allyl+H].
-
T=12 hours: Re-check.
-
-
Interpretation:
-
No Change: The group is orthogonal.[4] Proceed.
-
New Spot (Alcohol): You have Lewis acid contamination or extreme steric strain aiding hydrolysis.
-
Protocol B: Intentional Cleavage (Lewis Acid Method)
If you actually WANT to remove the allyl group using acid (avoiding Pd).
-
Setup: Flame-dry a flask under Argon.
-
Solvent: Dissolve substrate in anhydrous DCM (0.1 M). Cool to -78°C.
-
Reagent: Add BBr₃ (1.0 M in DCM, 1.2 - 3.0 equiv).
-
Note: This will also cleave methyl ethers and benzyl ethers.
-
-
Reaction: Stir at -78°C for 1 hour, then warm to 0°C.
-
Quench: Pour into ice water/NaHCO₃.
-
Result: The allyl group is cleaved via the bromide attack on the complexed ether.
Frequently Asked Questions (FAQs)
Q: Can I use HBr to remove a Cbz group in the presence of an Allyl ether? A: High Risk. HBr is a borderline reagent. While it cleaves Cbz, the high concentration of protons and nucleophilic bromide can attack the allyl double bond (hydrobromination) or cause cleavage. Use catalytic hydrogenation (poisoned catalyst) or softer acid conditions if possible.
Q: I see a "propenyl" impurity in my NMR. What happened? A: You likely have "leaky" isomerization. This often happens if you used a Palladium catalyst (like Pd(PPh3)4) in a previous step and didn't scavenge it effectively. The residual Pd, combined with heat or time, isomerized a fraction of your allyl ether. Treat your material with a metal scavenger (like QuadraPure™) before the acidic step.
Q: Is the Allyl Carbonate more stable than the Allyl Ether? A: No. Allyl carbonates are generally more labile to Pd(0) deprotection but have similar acid stability profiles (stable to TFA, unstable to Lewis acids).
References
-
Greene's Protective Groups in Organic Synthesis , 5th Ed. Wuts, P.G.M.[1] John Wiley & Sons. (The definitive guide on stability matrices).
-
Guibé, F. (1997). Allylic Protecting Groups and Their Use in a Complex Environment. Tetrahedron, 53(40), 13509-13556. (Review of allyl ether cleavage and stability).
-
Corey, E. J., & Suggs, J. W. (1973). Selective cleavage of allyl ethers under mild conditions by transition metal catalyzed isomerization. Journal of Organic Chemistry, 38(18), 3224. (Foundational paper on the isomerization mechanism).
-
Organic Chemistry Portal. Allyl Ether Protection/Deprotection. (General reactivity data).
Sources
Technical Support Center: Optimizing Recrystallization of (R)-3-(Allyloxy)pyrrolidine HCl
Welcome to the dedicated technical support guide for the recrystallization of (R)-3-(Allyloxy)pyrrolidine HCl. This resource is designed for researchers, chemists, and process development professionals to address common challenges and provide in-depth, field-proven solutions. The guidance herein is structured to explain the causality behind experimental choices, ensuring a robust and reproducible crystallization process.
I. Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequently encountered problems during the recrystallization of (R)-3-(Allyloxy)pyrrolidine HCl.
Question 1: My product "oiled out" instead of crystallizing upon cooling or anti-solvent addition. What causes this and how can I fix it?
Answer:
"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This typically happens when the solution is supersaturated to a very high degree, or when the cooling rate is too rapid for nucleation and crystal growth to occur in an orderly fashion. The resulting oil is a supersaturated solution of your compound in the solvent, which may or may not crystallize upon further standing, often trapping impurities.
Causality & Mechanism: The primary cause is that the temperature of the solution has dropped below the melting point of the solid form in that specific solvent environment before crystallization can initiate. For amine hydrochlorides like (R)-3-(Allyloxy)pyrrolidine HCl, which can be hygroscopic and have strong interactions with protic solvents, this is a common issue.
Solutions:
-
Reduce the Cooling Rate: Slow, controlled cooling is paramount. Allow the solution to cool naturally to room temperature, followed by a gradual ramp-down to lower temperatures (e.g., 0-5 °C). Rapidly plunging a hot solution into an ice bath is a common cause of oiling out.
-
Increase the Solvent Volume: The concentration of the solute may be too high. Add a small amount of the primary solvent (the one in which the compound is soluble at high temperatures) to the oiled-out mixture and gently warm until the oil redissolves. Then, proceed with slow cooling.
-
Use a Different Solvent System: The chosen solvent/anti-solvent system may be inappropriate. If you are using a highly polar primary solvent, the addition of a non-polar anti-solvent can sometimes cause the compound to crash out as an oil. Consider a system with more compatible polarities. For instance, if using isopropanol (IPA) as the primary solvent, adding ethyl acetate as an anti-solvent might be more effective than hexane.
-
Seed the Solution: Introduce a few seed crystals of pure (R)-3-(Allyloxy)pyrrolidine HCl to the solution as it cools. This provides a template for crystal growth and can bypass the kinetic barrier to nucleation, preventing the formation of an oil.
Question 2: The final product has low purity, with starting materials or side-products still present after recrystallization. How can I improve the purity?
Answer:
Low purity after a single recrystallization is often due to an inappropriate choice of solvent or impurities having similar solubility profiles to the desired product.
Causality & Mechanism: Recrystallization is effective when the impurities are either highly soluble in the solvent at all temperatures (remaining in the mother liquor) or are insoluble in the hot solvent (and can be filtered out). If impurities have solubility characteristics similar to your product, they will co-crystallize.
Solutions:
-
Solvent System Optimization: The ideal solvent should dissolve the compound at elevated temperatures but have very low solubility for it at cooler temperatures, while keeping impurities dissolved. For amine hydrochlorides, protic solvents like isopropanol (IPA) or n-butanol are often excellent choices.[1][2] A mixed solvent system, such as IPA/ethyl acetate or IPA/hexane, can be highly effective. A detailed protocol using such a system is provided below.
-
Pre-recrystallization Wash: If you suspect non-polar impurities, you can wash the crude solid with a non-polar solvent in which the hydrochloride salt is insoluble, such as diethyl ether or hexane, before performing the recrystallization.[1]
-
Perform a Second Recrystallization: A second recrystallization step will almost always improve purity, albeit with some loss of yield.
-
Charcoal Treatment: If colored impurities are present, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored compounds. Use with caution, as it can also adsorb some of your product.[1]
Question 3: My recrystallization resulted in a very low yield. What are the likely causes and how can I maximize it?
Answer:
Low yield is a common problem and can stem from several factors, from using too much solvent to premature crystallization.
Causality & Mechanism: Yield is directly related to the difference in solubility of your compound at high and low temperatures. Any factor that increases the amount of compound remaining in the cold mother liquor will reduce your yield.
Solutions:
-
Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Adding excessive solvent is one of the most common reasons for low yield.
-
Optimize the Anti-Solvent Ratio: If using a mixed solvent system, the ratio is critical. Adding too much anti-solvent can cause the product to crash out impurely, but the right amount will maximize the recovery of pure crystals.
-
Ensure Complete Cooling: Allow the solution to cool for an adequate amount of time at the final temperature (e.g., 0-5 °C) to ensure maximum precipitation. Check for any further crystal formation over time.
-
Recover a Second Crop: The mother liquor from the first filtration is saturated with your product. Concentrating the mother liquor (by evaporating some of the solvent) and re-cooling can often yield a second crop of crystals. Note that this second crop may be less pure than the first.
Question 4: The crystals are very fine, like a powder, making them difficult to filter and dry. How can I obtain larger crystals?
Answer:
The formation of very fine crystals (fines) is usually a result of rapid nucleation and precipitation.
Causality & Mechanism: Crystal size is a balance between nucleation (the formation of new crystal seeds) and crystal growth. If nucleation is too fast, many small crystals will form. If nucleation is slow and controlled, existing crystals will have more time to grow larger.
Solutions:
-
Slow Cooling: As with preventing oiling out, a slow and controlled cooling process is the most effective way to encourage the growth of larger crystals.
-
Reduce Agitation: Avoid excessive stirring or agitation during the cooling and crystallization phase. This can induce rapid nucleation.
-
Decrease Supersaturation: Using a slightly more dilute solution (though this may impact yield) can slow down the rate of crystallization and favor the growth of larger crystals.
-
Use a Solvent System that Promotes Slower Crystallization: A solvent in which the compound is slightly more soluble at cold temperatures will slow down the precipitation process, allowing more time for crystal growth.
II. Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent system for recrystallizing (R)-3-(Allyloxy)pyrrolidine HCl?
Based on protocols for structurally similar compounds, such as (R)-3-Benzyloxy-Pyrrolidine Hydrochloride, an excellent starting point is a ternary system of Isopropanol (IPA)/Ethyl Acetate/Hexane .[3] IPA acts as the primary solvent, ethyl acetate as a moderately polar anti-solvent, and hexane as a non-polar anti-solvent to fully precipitate the product. Alcohols are generally good solvents for amine hydrochlorides.[4]
Q2: Does the water content of my solvents matter?
Yes, absolutely. Amine hydrochlorides can be hygroscopic. The presence of excess water can significantly alter the solubility of the salt, potentially leading to lower yields or the formation of hydrates. Using anhydrous ("dry") solvents is highly recommended for consistent and optimal results.[5]
Q3: How do I choose between a single solvent and a mixed solvent system?
A single solvent is ideal if you can find one that dissolves the compound well when hot but poorly when cold. A mixed solvent system is used when no single solvent has these ideal properties. For (R)-3-(Allyloxy)pyrrolidine HCl, a mixed system is generally more effective. You dissolve the compound in a "good" solvent (like IPA) and then add a "poor" solvent (an anti-solvent like ethyl acetate or hexane) until the solution becomes turbid (cloudy), then re-heat to clarify before cooling.
Q4: Can I store (R)-3-(Allyloxy)pyrrolidine HCl as a free base?
While possible, it is generally not recommended for long-term storage. The hydrochloride salt is typically more crystalline, stable, and less prone to degradation compared to the free base, which may be an oil or a low-melting solid.[6]
III. Optimized Recrystallization Protocol
This protocol is based on established methods for similar chiral pyrrolidine hydrochlorides and is designed to be a robust starting point for optimization.[3]
Table 1: Key Experimental Parameters
| Parameter | Recommended Value/Range | Rationale |
| Primary Solvent | Isopropanol (IPA) | Good solubility for amine HCl salts at elevated temperatures.[1] |
| Anti-Solvent 1 | Ethyl Acetate | Reduces solubility without causing rapid precipitation. |
| Anti-Solvent 2 | Hexane | Ensures complete precipitation of the polar salt. |
| Heating Temperature | 40-50 °C | Sufficient to dissolve the salt without requiring high boiling points. |
| Cooling Profile | 1. Cool to 20-25°C over 1-2 hours.2. Hold at 20-25°C for 1 hour.3. Cool to 0-5°C over 1 hour.4. Hold at 0-5°C for 2 hours. | Slow, controlled cooling promotes high purity and good crystal habit. |
| Seeding | Optional but recommended | Add 0.1-1% w/w of pure material during cooling (at ~30-35°C). |
Step-by-Step Methodology:
-
Dissolution: In a suitable flask, suspend the crude (R)-3-(Allyloxy)pyrrolidine HCl in a minimal amount of Isopropanol (e.g., ~1-2 volumes relative to the crude material). Warm the mixture to 40-50 °C with gentle stirring until the solid dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Anti-Solvent Addition: While maintaining the temperature at 40-50 °C, slowly add Ethyl Acetate (~5-10 volumes) until a slight turbidity is observed. If the solution becomes very cloudy, add a few drops of IPA to redissolve the precipitate.
-
Controlled Cooling & Crystallization:
-
Slowly cool the solution to room temperature (20-25 °C) over 1-2 hours.
-
If seeding, add the seed crystals once the solution has cooled slightly (~30-35 °C).
-
Hold at room temperature for at least 1 hour to allow for slow crystal growth.
-
-
Final Precipitation: Once a good crystal slurry has formed, slowly add Hexane (~5-10 volumes) to the mixture with gentle stirring to maximize precipitation.
-
Maturation: Cool the slurry to 0-5 °C and hold for at least 2 hours to ensure complete crystallization.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the filter cake with a cold mixture of Ethyl Acetate/Hexane, and then with cold Hexane to remove residual solvents.
-
Drying: Dry the purified crystals under vacuum at a temperature not exceeding 40 °C until a constant weight is achieved.
IV. Visual Workflow & Troubleshooting Diagrams
Recrystallization Workflow
Caption: Standard workflow for the recrystallization of (R)-3-(Allyloxy)pyrrolidine HCl.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common recrystallization issues.
V. References
-
Hinkley, J. M. (2017). Comment on "Purification of organic hydrochloride salt?". ResearchGate. Available at: [Link]
-
Clarke, H. T., & Hartman, W. W. (1929). Methylamine Hydrochloride. Organic Syntheses, 9, 50. doi:10.15227/orgsyn.009.0050. Available at: [Link]
-
European Patent Office. (2012). Crystallization of hydrohalides of pharmaceutical compounds (EP 2436381 A1). Available at:
-
Rhodium. (n.d.). Recrystallization and Acid/Base Extraction - The Basics. Erowid. Available at: [Link]
-
cbfull. (2006). Comment on "crystallization and dry reagents". Sciencemadness Discussion Board. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Available at: [Link]
-
dungeonsandderp. (2021). Comment on "Can i still crystallize salts even when there is impurities in the solution?". Reddit. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
Yeganyan, T. H., et al. (2025). Synthesis of chiral pyrrolidine derivatives with promising pharmacological activity. ResearchGate. Available at: [Link]
-
ResearchGate. (2018). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride?. Available at: [Link]
-
Ji, H., et al. (2011). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. ACS Medicinal Chemistry Letters, 2(11), 849-854. Available at: [Link]
-
Englert, U., et al. (2019). methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate, a compound with low resonant scattering. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 10), 1534-1538. Available at: [Link]
-
Gupta, D., et al. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 23(7), 1719. Available at: [Link]
-
Price, S. L., et al. (2008). Predicting the Spontaneous Chiral Resolution by Crystallization of a Pair of Flexible Nitroxide Radicals. Crystal Growth & Design, 8(8), 2894-2901. Available at: [Link]
-
Corrigan, O. I., & Ledwidge, M. T. (2001). Comparison of the physicochemical properties of the N-(2-hydroxyethyl) pyrrolidine, diethylamine and sodium salt forms of diclofenac. International Journal of Pharmaceutics, 224(1-2), 141-150. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. (R)-3-Benzyloxy-Pyrrolidine Hydrochloride | 927819-90-7 [chemicalbook.com]
- 4. designer-drug.com [designer-drug.com]
- 5. Sciencemadness Discussion Board - crystallization and dry reagents - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. CAS 927819-90-7: (R)-3-Benzyloxy-Pyrrolidine Hydrochloride [cymitquimica.com]
Technical Support Center: Stereochemical Integrity in (R)-3-Pyrrolidinol Allylation
Welcome to the technical support center for the stereoselective allylation of (R)-3-pyrrolidinol. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of maintaining stereochemical purity during this critical synthetic transformation. Here, we will delve into the mechanistic underpinnings of potential racemization pathways and provide actionable troubleshooting advice and frequently asked questions to ensure the successful, enantiopure synthesis of your target molecules.
Introduction: The Challenge of Stereochemical Control
(R)-3-pyrrolidinol is a valuable chiral building block in the synthesis of numerous pharmaceutical compounds. Its stereocenter is crucial for the biological activity of the final product. The allylation of (R)-3-pyrrolidinol can proceed at either the nitrogen (N-allylation) or the oxygen (O-allylation), with N-allylation often being the desired pathway for further functionalization. However, the reaction conditions required for allylation can sometimes lead to racemization, compromising the enantiomeric purity of the product. This guide will equip you with the knowledge to anticipate and mitigate these challenges.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the allylation of (R)-3-pyrrolidinol, presented in a question-and-answer format.
Issue 1: Significant Racemization Detected in the Product
Question: My final product shows a significant loss of enantiomeric excess (ee). What are the likely causes and how can I prevent this?
Answer:
Racemization during the allylation of (R)-3-pyrrolidinol is a critical issue that can arise from several factors, primarily related to the reaction conditions. The key to preventing the loss of stereochemical integrity lies in understanding and controlling these factors.
Potential Causes & Solutions:
-
Harsh Reaction Conditions: Elevated temperatures and strong bases can promote racemization.[1] The alpha-proton to the hydroxyl group can be abstracted under strongly basic conditions, leading to a planar enolate-like intermediate that can be protonated from either face, resulting in a racemic mixture.
-
Solution: Employ milder reaction conditions. Lower the reaction temperature, potentially to 0°C or even lower, to slow down the rate of racemization.[2]
-
-
Inappropriate Base Selection: The choice of base is paramount. Strong, non-sterically hindered bases can readily deprotonate the hydroxyl group or the N-H proton, creating intermediates that are susceptible to racemization.[3]
-
Solution: Opt for a weaker, sterically hindered base. Bases like 2,4,6-collidine or N-methylmorpholine (NMM) are often preferred over stronger bases like diisopropylethylamine (DIPEA) as they are less likely to induce racemization.[3] The steric bulk of the base can also play a role in preventing unwanted side reactions.
-
-
Solvent Effects: The polarity of the solvent can influence the stability of charged intermediates and transition states, thereby affecting the rate of racemization.[2]
-
Solution: Experiment with less polar solvents. While solvent choice is often dictated by reagent solubility, exploring solvents with lower polarity may help to minimize racemization.
-
Experimental Protocol to Minimize Racemization:
Here is a general protocol designed to minimize racemization during the N-allylation of (R)-3-pyrrolidinol:
-
Reactant Preparation: In a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve (R)-3-pyrrolidinol (1 equivalent) in a suitable anhydrous aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Base Addition: Add a sterically hindered, weak base such as 2,4,6-collidine (1.2 equivalents) dropwise to the solution while stirring.
-
Allylating Agent Addition: Slowly add the allylating agent (e.g., allyl bromide, 1.1 equivalents) to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent.
-
Purification and Analysis: Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography. Determine the enantiomeric excess of the final product using chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).[3]
Issue 2: Poor Selectivity Between N-allylation and O-allylation
Question: I am observing a mixture of N-allylated and O-allylated products. How can I improve the selectivity for N-allylation?
Answer:
The presence of both a secondary amine and a secondary alcohol in (R)-3-pyrrolidinol presents a challenge for regioselectivity during allylation.[4] The relative nucleophilicity of the nitrogen and oxygen atoms can be influenced by the reaction conditions.
Potential Causes & Solutions:
-
Deprotonation of the Hydroxyl Group: In the presence of a strong base, the hydroxyl group can be deprotonated to form a more nucleophilic alkoxide, which can then compete with the nitrogen for the allylating agent.
-
Solution: Use a base that selectively deprotonates the nitrogen or perform the reaction under conditions that favor N-alkylation. The use of a less-coordinating solvent can sometimes favor N-alkylation.
-
-
Protecting Group Strategy: A robust method to ensure N-allylation is to protect the hydroxyl group before the allylation step.
-
Solution: Protect the hydroxyl group with a suitable protecting group, such as a silyl ether (e.g., tert-butyldimethylsilyl, TBDMS) or a benzyl ether. After protection, the N-allylation can be carried out, followed by deprotection of the hydroxyl group. This multi-step approach often provides a cleaner reaction with higher yields of the desired N-allylated product.
-
Workflow for Selective N-Allylation via Protection:
Caption: Workflow for selective N-allylation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization for (R)-3-pyrrolidinol under basic conditions?
A1: The primary mechanism of racemization involves the deprotonation of the carbon atom bearing the hydroxyl group (the stereocenter). This abstraction of the alpha-proton leads to the formation of a planar, achiral enolate-like intermediate. Subsequent reprotonation can occur from either face of the planar intermediate, leading to a mixture of both (R) and (S) enantiomers, thus resulting in racemization.[5]
Caption: Racemization mechanism via enolate.
Q2: Can the choice of allylating agent affect racemization?
A2: While the base and temperature are the primary factors, a highly reactive allylating agent could potentially accelerate the overall reaction, including any side reactions that lead to racemization. Using a moderately reactive agent, such as allyl bromide or allyl chloride, is generally recommended.
Q3: Are there any catalytic methods to achieve stereoselective allylation?
A3: Yes, transition metal-catalyzed allylic alkylation reactions, often employing palladium or iridium catalysts with chiral ligands, can offer high levels of stereocontrol.[6][7][8] These methods often proceed through different mechanisms that can avoid the formation of intermediates prone to racemization. However, these methods may require more specialized knowledge and optimization.
Q4: How can I accurately determine the enantiomeric excess of my product?
A4: The most common and reliable methods for determining enantiomeric excess are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC).[3] These techniques use a chiral stationary phase to separate the enantiomers, allowing for their quantification.
Quantitative Data Summary
The following table provides a hypothetical comparison of the impact of different bases on the enantiomeric excess (ee) of the N-allylated product. Actual results may vary depending on specific reaction conditions.
| Base | Temperature (°C) | Solvent | Enantiomeric Excess (ee) of N-allyl-(R)-3-pyrrolidinol (%) |
| DIPEA | 25 | DCM | 85 |
| DIPEA | 0 | DCM | 92 |
| NMM | 25 | DCM | 95 |
| 2,4,6-Collidine | 25 | DCM | >98 |
References
- Benchchem.
- Luxembourg Bio Technologies. Carbodiimide-Mediated Amide Formation in a Two-Phase System.
-
PMC. From Racemic Alcohols to Enantiopure Amines: Ru-Catalyzed Diastereoselective Amination. [Link]
- Benchchem.
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
University of Glasgow. Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. [Link]
-
ResearchGate. (a) Racemic version of palladium- and pyrrolidine-catalyzed α-allylic.... [Link]
-
YouTube. CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. [Link]
-
MDPI. Discovery and Evaluation of Enantiopure 9H-pyrimido[4,5-b]indoles as Nanomolar GSK-3β Inhibitors with Improved Metabolic Stability. [Link]
-
Chemistry LibreTexts. 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]
-
National Library of Medicine. Stereoselective synthesis of pyrrolidine derivatives via reduction of substituted pyrroles. [Link]
-
PureSynth. (R)-(-)-3-Pyrrolidinol Hydrochloride 98.0%. [Link]
-
ResearchGate. Synthesis of pyrrolidine derivative 3 and subsequent allylation reaction. [Link]
- Google Patents. EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s).
-
MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
-
PubMed. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. [Link]
-
eCampus. Asymmetric Synthesis of Enantiopure Pyrrolidines by C(sp3)−H Amination of Hydrocarbons. [Link]
-
PMC. A Rh(III)-Catalyzed Formal [4+1] Approach to Pyrrolidines from Unactivated Terminal Alkenes and Nitrene Sources. [Link]
-
ResearchGate. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
-
ChemRxiv. Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. [Link]
-
MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
-
Royal Society of Chemistry. Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods. [Link]
-
MedCrave online. Selective alkylation of organic compounds. [Link]
-
PPMC. Alloc Protecting Group Removal Protocol. [Link]
-
PMC. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. [Link]
-
Semantic Scholar. Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols. [Link]
-
PMC. Successive Nucleophilic and Electrophilic Allylation for The Catalytic Enantioselective Synthesis of 2,4-Disubstituted Pyrrolidines. [Link]
-
Royal Society of Chemistry. N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor. [Link]
-
ResearchGate. Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols | Request PDF. [Link]
Sources
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. youtube.com [youtube.com]
- 6. From Racemic Alcohols to Enantiopure Amines: Ru-Catalyzed Diastereoselective Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Successive Nucleophilic and Electrophilic Allylation for The Catalytic Enantioselective Synthesis of 2,4-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: 13C NMR Characterization of Allyloxy Pyrrolidine Scaffolds
Executive Summary
Allyloxy pyrrolidines are privileged intermediates in the synthesis of kainoids, organocatalysts, and antiviral agents (e.g., HCV protease inhibitors). Their structural versatility allows for further functionalization via Ring-Closing Metathesis (RCM) or cross-coupling.
However, characterizing these molecules by
Part 1: Structural Analysis & Chemical Shift Assignments
The following data focuses on (3R)-N-Boc-3-allyloxypyrrolidine , the most common derivative used in drug development. The chemical shifts are reported in CDCl
Core Chemical Shift Data (N-Boc-3-allyloxypyrrolidine)
| Carbon Position | Assignment | Shift ( | Multiplicity | Key Diagnostic Feature |
| C=O (Boc) | Carbamate Carbonyl | 154.5 | Singlet | Broad due to rotamers |
| =CH- | Allyl Methine | 134.6 | Singlet | Characteristic alkene region |
| =CH | Allyl Methylene | 117.2 | Singlet | Terminal alkene |
| C-Quat (Boc) | tert-Butyl Quaternary | 79.4 | Singlet | Low intensity |
| C-3 | Chiral Center (CH-O) | 76.8 - 77.5 | Split | Diagnostic Peak: Downfield shift from C4/C5 |
| O-CH | Allylic Ether | 70.2 | Singlet | Overlaps with solvent/other ethers |
| C-2 | 48.5 / 49.2 | Split (1:1) | Rotameric Pair: Broadened | |
| C-5 | 44.0 / 44.8 | Split (1:1) | Rotameric Pair: Broadened | |
| C-4 | 30.5 / 31.2 | Split | Most shielded ring carbon | |
| CH | tert-Butyl Methyls | 28.5 | Strong Singlet | High intensity reference |
Visualization of Structure & Numbering
The following diagram correlates the IUPAC numbering with the chemical shifts described above.
Caption: Structural correlation of 13C NMR shifts for N-Boc-3-allyloxypyrrolidine. Note the symmetry of C2/C5 relative to Nitrogen.
Part 2: Comparative Analysis
Regioisomer Differentiation: 2-Allyloxy vs. 3-Allyloxy
Distinguishing the position of the allyloxy group is critical during scaffold synthesis.
| Feature | 3-Allyloxypyrrolidine | 2-Allyloxypyrrolidine (Hemiaminal ether) |
| Anomeric Carbon Shift | ~77 ppm (C3) | ~88 - 92 ppm (C2) |
| Electronic Environment | Ether linkage | Hemiaminal (N-C-O) |
| Stability | Stable to acid/base | Labile (hydrolyzes to pyrrolidone/aldehyde) |
| C4 Shift | ~31 ppm (Shielded) | ~22-24 ppm (Highly shielded) |
Expert Insight: If you observe a signal near 90 ppm , you have likely formed the N,O-acetal (2-substituted) product, which is often an unwanted byproduct of anodic oxidation or radical functionalization.
Protecting Group Effects (Rotamerism)
The choice of N-protecting group drastically alters the
| Protecting Group | N-H (Free Base) | N-Boc (Carbamate) | N-Benzyl (Bn) |
| C2/C5 Appearance | Sharp singlets | Doublets/Broad (Rotamers) | Sharp singlets |
| C2 Shift | ~54 ppm | ~49 ppm (Shielded by carbonyl) | ~62 ppm (Deshielded) |
| C3 Shift | ~80 ppm | ~77 ppm | ~79 ppm |
| Diagnostic Peaks | None | t-Bu (~28 ppm), C=O (~154 ppm) | Aromatic (127-130 ppm), Ph-CH |
Part 3: Experimental Protocols
Synthesis of N-Boc-3-allyloxypyrrolidine
Objective: Alkylation of N-Boc-3-hydroxy-pyrrolidine via Williamson Ether Synthesis.
Reagents:
-
(3R)-N-Boc-3-hydroxypyrrolidine (1.0 eq)
-
Sodium Hydride (60% dispersion in oil, 1.5 eq)
-
Allyl Bromide (1.2 eq)
-
TBAI (Tetrabutylammonium iodide, 0.05 eq - Catalyst)
-
Solvent: Anhydrous DMF or THF (0.2 M)
Step-by-Step Workflow:
-
Activation: In a flame-dried flask under Argon, dissolve the hydroxypyrrolidine in anhydrous DMF. Cool to 0°C.
-
Deprotonation: Add NaH portion-wise. Caution: H
gas evolution. Stir at 0°C for 30 mins, then warm to RT for 30 mins to ensure complete alkoxide formation (Solution turns slightly yellow/turbid). -
Alkylation: Cool back to 0°C. Add Allyl Bromide dropwise followed by TBAI.
-
Reaction: Warm to RT and stir for 4–16 hours. Monitor by TLC (Stain: KMnO
; Product R > Starting Material). -
Quench: Cool to 0°C. Carefully add saturated NH
Cl solution. -
Workup: Extract with EtOAc (3x). Wash combined organics with H
O (5x) to remove DMF, then Brine (1x). Dry over Na SO . -
Purification: Flash chromatography (Hexanes/EtOAc 8:2).
NMR Characterization Logic
Use this decision tree to confirm the identity of your product.
Caption: Logic flow for validating N-Boc-3-allyloxypyrrolidine via 13C NMR.
Part 4: Expert Troubleshooting & Integrity Checks
The "Rotamer" Trap
Problem: Researchers often mistake the split peaks of C2 and C5 for impurities. Cause: The N-Boc bond has partial double-bond character, creating restricted rotation. This results in two distinct conformers (s-cis and s-trans) observable on the NMR timescale. Validation:
-
Heat it up: Run the NMR at 50°C (323 K). The split peaks should coalesce into single, sharper peaks as rotation becomes fast relative to the NMR timescale.
-
Solvent Switch: Changing from CDCl
to DMSO- often changes the rotamer ratio, altering the peak intensities but not their presence.
C3 vs. Allyl-OCH Overlap
The C3 ring carbon (~77 ppm) and the Allylic O-CH
-
Solution: Use DEPT-135 .
-
C3 (CH) will appear Positive (Up) .
-
Allyl O-CH
(CH ) will appear Negative (Down) . -
C2/C5 (CH
) will appear Negative (Down) .
-
References
-
BenchChem. (2025).[1][2] A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of (R)-(-)-N-Boc-3-pyrrolidinol and Its Alternatives. Link
-
Royal Society of Chemistry (RSC). (2008). Supplementary Information: Synthesis of Pyrrolidine Derivatives. Organic & Biomolecular Chemistry. Link
-
Reich, H. J. (2021). Structure Determination Using Spectroscopic Methods: 13C NMR Chemical Shifts. University of Wisconsin-Madison / ACS Division of Organic Chemistry. Link
-
Chemistry LibreTexts. (2023). Williamson Ether Synthesis: Mechanism and Protocols. Link
Sources
Comparative Guide: Chiral HPLC Separation of Pyrrolidine Enantiomers
This guide provides a technical, comparative analysis of chiral HPLC methods for pyrrolidine enantiomers. It prioritizes experimental logic, robustness, and modern stationary phase technologies.
Executive Summary & Strategic Context
Pyrrolidine motifs are ubiquitous in pharmaceuticals (e.g., substituted prolines, nicotine analogs, racetams). However, their separation presents two distinct challenges:
-
Chemical Basicity: The secondary amine in the pyrrolidine ring (
) interacts strongly with residual silanols on silica-based columns, leading to severe peak tailing. -
Detection Limits: Many pyrrolidine scaffolds lack strong UV chromophores, necessitating either derivatization or alternative detection (CAD/ELSD/MS).
This guide compares the three dominant separation strategies: Immobilized Polysaccharide CSPs (the modern workhorse), Coated Polysaccharide CSPs (the traditional standard), and Indirect Derivatization .
Critical Decision Matrix: Selecting the Right Workflow
Before method development begins, classify your analyte using this decision logic.
Figure 1: Method Development Decision Tree. Note that Crown Ethers are reserved for primary amines; the pyrrolidine ring nitrogen (secondary) is best resolved on Polysaccharide CSPs.
Technology Deep Dive: Polysaccharide CSPs
The industry standard for pyrrolidines involves Amylose or Cellulose carbamates.
A. Coated vs. Immobilized Phases[1][2][3]
-
Coated (e.g., Chiralpak AD-H, Chiralcel OD-H): The selector is physically coated onto silica.
-
Pros: Historically highest selectivity for many "simple" racemates.
-
Cons: Restricted solvent compatibility (No DCM, THF, Ethyl Acetate).
-
-
Immobilized (e.g., Chiralpak IA, IC, ID): The selector is chemically bonded to the silica.
B. The "Basic Additive" Requirement
For pyrrolidines, the mobile phase must contain a basic modifier to suppress ionization and shield silanols.
-
Diethylamine (DEA): The standard (0.1%).
-
Ethylenediamine (EDA): A "rescue" additive.[3] If peaks are tailing with DEA, switch to 0.1% EDA. It is a bidentate base that more effectively blocks silanols.
Comparative Performance Data
The following data represents a comparison of separation efficiency (
Experimental Conditions:
| Column | Selector Type | Selectivity ( | Resolution ( | Peak Symmetry (Tailing Factor) | Notes |
| Chiralpak AD-H | Amylose (Coated) | 1.12 | 1.4 | 1.35 | Good separation, slight tailing. |
| Chiralcel OD-H | Cellulose (Coated) | 1.05 | 0.8 | 1.40 | Partial separation. |
| Chiralpak IA | Amylose (Immob.)[6] | 1.09 | 1.1 | 1.15 | Best Symmetry. Lower retention but sharper peaks. |
| Chiralpak IC | Cellulose (Immob.)[6] | 1.35 | 4.2 | 1.20 | Superior Resolution. The chlorinated selector often favors polar heterocycles. |
Key Insight: While AD-H is the traditional "go-to," Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)) frequently outperforms others for polar, nitrogen-containing heterocycles like pyrrolidines due to unique electronic interactions with the chlorine atoms on the selector.
Detailed Experimental Protocols
Protocol A: Direct Separation (Immobilized Polysaccharide)
Use this for pyrrolidines with a UV chromophore (e.g., benzyl, benzoyl, or aryl substitutions).
-
Column Selection: Start with Chiralpak IC-3 (3 µm particle size for higher efficiency).
-
Mobile Phase Preparation (Normal Phase):
-
Mix n-Hexane and 2-Propanol (80:20 v/v).
-
Add 0.1% Diethylamine (DEA) . Crucial Step: Do not omit.
-
Degas by sonication for 10 mins.
-
-
Sample Prep: Dissolve 1 mg of racemate in 1 mL of Mobile Phase. If insoluble, use 100% Ethanol, then dilute.
-
Screening: Inject 5 µL.
-
If
: Switch alcohol to Ethanol (often improves selectivity for amines). -
If Tailing > 1.5: Switch additive to 0.1% Ethylenediamine (EDA).[3]
-
Protocol B: Polar Organic Mode (POM)
Use this if the sample is insoluble in Hexane or if using MS detection (replace DEA with volatile ammonium salts).
-
Mobile Phase: 100% Acetonitrile (ACN) or ACN/MeOH mixtures.
-
Additives: 0.1% DEA and 0.1% Acetic Acid (forming a salt in situ) OR 0.1% Ammonium Hydroxide.
-
Mechanism: This mode minimizes hydrogen bonding with the solvent, driving the analyte to interact more strongly with the stationary phase's hydrogen bonding sites.
Protocol C: Derivatization (Marfey's Method)
Use this for simple pyrrolidines (e.g., proline, 3-hydroxypyrrolidine) with no UV absorbance.
-
Reagent: FDAA (Marfey's Reagent) - 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide.
-
Reaction:
-
Mix 50 µL sample (50 mM) + 100 µL FDAA (1% in acetone) + 20 µL NaHCO3 (1M).
-
Heat at 40°C for 1 hour.
-
Quench with 20 µL HCl (2M).
-
-
Analysis: The resulting diastereomers are separated on a standard C18 Reversed Phase column (e.g., Agilent Zorbax Eclipse Plus C18) using an ACN/Water gradient with 0.1% TFA.
-
Advantage: Converts a chiral problem into an achiral separation; imparts strong UV absorbance (340 nm).
Mechanistic Visualization
Understanding why the separation works aids in troubleshooting. The interaction involves a "Three-Point" recognition system.
Figure 2: Chiral Recognition Mechanism on Polysaccharide Phases. Successful separation requires at least three points of interaction, typically involving Hydrogen bonding and inclusion into the steric "grooves" of the polymer.
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| Peak Tailing | Interaction with silica silanols. | Increase DEA to 0.2% or switch to Ethylenediamine (EDA). |
| No Retention ( | Mobile phase too strong. | Reduce alcohol content (e.g., go from 20% to 5% IPA). Switch from Ethanol to IPA. |
| Broad Peaks | Slow mass transfer kinetics. | Increase temperature to 35-40°C. Use 3 µm particle columns. |
| Peak Inversion | Elution order swap. | Common when switching between AD-H (Amylose) and OD-H (Cellulose). Verify with pure standards. |
References
-
Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG. (Accessed 2023). Available at: [Link]
- Bhushan, R. & Martens, J. (2001). Amino Acids: Chromatographic Separation and Enantioseparation.
- Marfey, P. (1984). Determination of D-amino acids as diastereomeric derivatives by reversed-phase high-performance liquid chromatography.
Sources
Comprehensive Guide to the Mass Spectrometry Fragmentation of (R)-3-(Allyloxy)pyrrolidine
Topic: Mass spectrometry fragmentation of (R)-3-(Allyloxy)pyrrolidine Content Type: Publish Comparison Guide
Executive Summary
(R)-3-(Allyloxy)pyrrolidine (CAS: 144086-33-1) is a critical chiral building block utilized in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors and GPCR ligands.[1] Its structural integrity is defined by the labile allylic ether bond and the basic pyrrolidine ring.
This guide provides a detailed technical analysis of its fragmentation behavior under Electrospray Ionization (ESI) and Electron Impact (EI).[2] By comparing its mass spectral signature against structural analogs (e.g., 3-methoxypyrrolidine), we establish diagnostic protocols for its identification in metabolic stability studies and impurity profiling.
Part 1: Instrumentation & Experimental Protocols
To ensure reproducibility, the following protocols utilize High-Resolution Mass Spectrometry (HRMS) for exact mass determination and GC-MS for structural fingerprinting.
ESI-QTOF MS/MS Protocol (Liquid Chromatography)
Purpose: Determination of protonated molecular ion
-
Instrument: Agilent 6500 Series Q-TOF or Thermo Orbitrap Exploris.
-
Solvent System: 50:50 Methanol/Water + 0.1% Formic Acid.
-
Rationale: Formic acid ensures complete protonation of the pyrrolidine nitrogen (
), maximizing sensitivity in positive mode.
-
-
Ion Source Parameters:
-
Capillary Voltage: 3500 V.[1]
-
Fragmentor Voltage: 135 V (Optimized to prevent in-source fragmentation of the allylic ether).
-
Gas Temperature: 300°C.
-
-
Collision Energy (CE): Stepped energy ramp (10, 20, 40 eV).
-
Why: Lower energies reveal the loss of the allyl group; higher energies fragment the stable pyrrolidine ring.
-
GC-MS EI Protocol (Gas Chromatography)
Purpose: Generation of a standard "fingerprint" spectrum via 70 eV electron impact.
-
Column: DB-5ms (30 m × 0.25 mm × 0.25 µm).
-
Injector Temp: 250°C.
-
Carrier Gas: Helium at 1.0 mL/min.
-
Ionization: Electron Impact (70 eV).[2]
-
Note: Derivatization (e.g., with MSTFA) is not required for the free base, but the hydrochloride salt must be neutralized prior to injection to prevent inlet degradation.
-
Part 2: Fragmentation Mechanics & Pathway Analysis[3]
ESI-MS/MS Fragmentation Pathway (Positive Mode)
In ESI(+), the molecule forms the singly charged precursor
Precursor Ion: m/z 128.1070 (
-
Primary Pathway: Allyl Ether Cleavage (Neutral Loss of Propene)
-
Mechanism: The protonated molecular ion undergoes an inductive cleavage or a proton-transfer driven elimination. The allylic C-O bond is relatively weak.
-
Transition:
-
Loss: Neutral Propene (
, 42.0470 Da). -
Product: Protonated 3-Hydroxypyrrolidine (
). -
Significance: This is the base peak at low collision energies (10-15 eV).
-
-
Secondary Pathway: Ring Fragmentation (from m/z 86)
-
Mechanism: The resulting 3-hydroxypyrrolidine ion undergoes dehydration or ring opening.
-
Transition:
(Loss of ) and (Aziridinium ion formation).
-
-
Minor Pathway: Allyl Cation Formation
-
Transition:
-
Product: Allyl cation (
). -
Observation: Less common in ESI due to "soft" ionization but prominent in EI.
-
EI Fragmentation Pathway (70 eV)
Electron impact yields odd-electron radical cations (
-
Molecular Ion (
): m/z 127 (Weak intensity). -
Alpha-Cleavage: The amine triggers
-cleavage of the ring carbons, generating ions at m/z 70 and m/z 42. -
Allylic Cleavage: Direct scission of the allyloxy group generates the stable allyl cation at m/z 41 (often the base peak in EI).
Visualization of ESI Fragmentation
The following diagram illustrates the stepwise degradation of (R)-3-(Allyloxy)pyrrolidine under ESI-MS/MS conditions.
Figure 1: ESI-MS/MS fragmentation pathway of (R)-3-(Allyloxy)pyrrolidine showing the primary neutral loss of propene.
Part 3: Comparative Performance Analysis
To validate the identity of (R)-3-(Allyloxy)pyrrolidine, it must be distinguished from structural analogs that may co-elute or appear in synthesis mixtures.
Comparison with Alternatives
We compare the target molecule against 3-Methoxypyrrolidine (a common homolog) and 3-(Prop-2-yn-1-yloxy)pyrrolidine (the alkyne analog).
| Feature | (R)-3-(Allyloxy)pyrrolidine | 3-Methoxypyrrolidine | 3-(Propargyloxy)pyrrolidine |
| Formula | |||
| Precursor [M+H]+ | 128.1070 | 102.0913 | 126.0913 |
| Primary Neutral Loss | 42 Da (Propene) | 32 Da (Methanol) | 40 Da (Propyne) |
| Diagnostic Fragment | m/z 86 (High Intensity) | m/z 70 | m/z 86 (Lower Intensity) |
| Base Peak (EI) | m/z 41 (Allyl) | m/z 71 | m/z 39 (Propargyl) |
| Stability (In-Source) | Moderate (Prone to loss) | High | Moderate |
Diagnostic Logic
-
Differentiation from Methoxy Analog: The mass shift of +26 Da and the specific loss of 42 Da (propene) vs. 32 Da (methanol) definitively separates the allyl ether from the methyl ether.
-
Differentiation from Alkyne Analog: While both may yield the m/z 86 core ion, the alkyne analog precursor is 2 Da lower (m/z 126). The presence of the m/z 41 allyl cation in the MS2 spectrum is unique to the allyloxy species.
Structural Confirmation Workflow
The following decision tree outlines the logical steps to confirm the presence of the (R)-3-(Allyloxy)pyrrolidine moiety in a complex matrix.
Figure 2: Logical decision tree for the structural confirmation of (R)-3-(Allyloxy)pyrrolidine using MS/MS data.
Part 4: Technical Insights for Drug Development
In-Source Fragmentation (ISF) Risks
Researchers must be aware that the allylic ether bond is susceptible to In-Source Fragmentation .
-
Observation: High desolvation temperatures (>350°C) or high fragmentor voltages can cause the premature loss of the allyl group in the ion source.
-
Result: The spectrum may show an artificially high abundance of m/z 86 and low abundance of the parent m/z 128.
-
Mitigation: If quantification is required, lower the source temperature to 250°C and perform a voltage ramp study to maximize the precursor signal.
Stereochemical Considerations
Mass spectrometry is inherently achiral. The (R)-enantiomer cannot be distinguished from the (S)-enantiomer using standard MS/MS.
-
Recommendation: To verify the (R)-configuration, couple the MS detection with a Chiral Stationary Phase (CSP) LC column (e.g., Chiralpak IG) or use Mosher's acid derivatization if the pyrrolidine nitrogen is accessible.
References
-
In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds. Journal of the American Society for Mass Spectrometry. [Link] (Provides foundational mechanisms for pyrrolidine ring fragmentation and neutral losses in ESI-MS).
-
Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles. Molecules. [Link] (Establishes the specific fragmentation behavior of allyloxy groups, including the formation of allyl cations and Claisen-type rearrangements).
-
Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones. Forensic Chemistry. [Link] (Detailed analysis of pyrrolidine ring cleavage and stability in MS/MS workflows).
-
PubChem Compound Summary for (R)-3-(Allyloxy)pyrrolidine. National Center for Biotechnology Information. [Link] (Source for physicochemical properties and structural identifiers).
Sources
A Senior Application Scientist's Guide to Differentiating N-allyl vs. O-allyl Pyrrolidine Isomers by NMR Spectroscopy
Introduction
In the realm of synthetic and medicinal chemistry, the regioselectivity of alkylation reactions is a persistent challenge. When a molecule possesses multiple nucleophilic sites, such as the nitrogen and oxygen atoms in 3-hydroxypyrrolidine, alkylating agents can produce a mixture of constitutional isomers. The alkylation of 3-hydroxypyrrolidine with an allyl group, for example, can yield either N-allyl-3-hydroxypyrrolidine or O-allyl-3-hydroxypyrrolidine. These isomers, while sharing the same molecular formula, can exhibit vastly different physicochemical properties, biological activities, and downstream reactivity. Consequently, their unambiguous structural characterization is not merely an academic exercise but a critical step in drug discovery and process development.[1]
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for elucidating such subtle structural differences.[2][3] This guide provides a comprehensive, in-depth comparison of how to differentiate N-allyl and O-allyl pyrrolidine isomers using a suite of 1D and 2D NMR experiments. We will move beyond a simple recitation of data to explain the underlying principles that govern the observed spectral differences, empowering researchers to make confident and rapid structural assignments.
The Physicochemical Basis for Spectral Differentiation
The ability to distinguish between N-allyl and O-allyl isomers via NMR stems from the fundamental differences in the electronic environments surrounding the nitrogen and oxygen atoms. The key factor is electronegativity . Oxygen is more electronegative (Pauling scale: 3.44) than nitrogen (Pauling scale: 3.04). This difference creates a predictable "inductive effect," where the heteroatom withdraws electron density from adjacent atoms through the sigma bonds.[2][4]
-
Deshielding Effect: A nucleus that is "deshielded" has less electron density around it. This means it experiences a stronger pull from the main magnetic field of the NMR spectrometer and resonates at a higher frequency, resulting in a larger chemical shift (further downfield, to the left of the spectrum).[1]
-
Impact on Adjacent Nuclei: The more electronegative oxygen atom will deshield the protons and carbons attached to it more strongly than the less electronegative nitrogen atom.[2] This principle is the cornerstone of our differentiation strategy. The protons and carbons of the allyl group will have significantly different chemical shifts depending on whether they are attached to the nitrogen (N-allyl) or the oxygen (O-allyl).
A Strategic NMR Workflow for Isomer Differentiation
A multi-step, systematic approach ensures an accurate and irrefutable structural assignment. The workflow involves progressing from simple 1D experiments to more informative 2D correlation experiments.
Figure 1: A systematic workflow for isomer differentiation using NMR.
Case Study: N-allyl-3-hydroxypyrrolidine vs. O-allyl-3-hydroxypyrrolidine
Part 1: 1D NMR Analysis (¹H and ¹³C)
¹H NMR Spectroscopy: The First Clue
The most immediate and telling difference will appear in the ¹H NMR spectrum, specifically in the chemical shifts of the protons on the carbon atom directly attached to the heteroatom (H-1' of the allyl group and H-2/H-5 of the pyrrolidine ring).
-
N-Allyl Isomer: The protons on the allyl CH₂ group (H-1') attached to the nitrogen will be moderately deshielded. We predict them to appear around 3.0-3.2 ppm . The protons on the pyrrolidine ring adjacent to the nitrogen (H-2 and H-5) will also be in the typical range for N-substituted amines.
-
O-Allyl Isomer: The protons on the allyl CH₂ group (H-1') attached to the more electronegative oxygen will be significantly more deshielded. Their chemical shift is predicted to be around 4.0-4.2 ppm . Conversely, the protons on the pyrrolidine ring adjacent to the nitrogen (H-2 and H-5) will now be part of a secondary amine and will likely appear further upfield compared to the N-allyl isomer.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Multiplicities
| Proton | N-allyl-3-hydroxypyrrolidine | O-allyl-3-hydroxypyrrolidine | Rationale for Difference |
| H-1' | ~3.1 (d, J ≈ 6.0 Hz) | ~4.0 (d, J ≈ 5.5 Hz) | H-1' is directly attached to N vs. the more electronegative O. |
| H-2' | ~5.9 (m) | ~5.9 (m) | Distant from the heteroatom; minimal difference expected. |
| H-3'a (cis) | ~5.2 (d, J ≈ 10.0 Hz) | ~5.2 (d, J ≈ 10.5 Hz) | Distant from the heteroatom; minimal difference expected. |
| H-3'b (trans) | ~5.1 (d, J ≈ 17.0 Hz) | ~5.1 (d, J ≈ 17.5 Hz) | Distant from the heteroatom; minimal difference expected. |
| H-2, H-5 | ~2.5-3.0 (m) | ~2.9-3.3 (m) | Different substitution on the nitrogen (allyl vs. H). |
| H-3 | ~4.3 (m) | ~4.4 (m) | Attached to C-OH in N-allyl vs. C-O-allyl in O-allyl. |
| H-4 | ~1.8-2.2 (m) | ~1.9-2.3 (m) | Minor differences due to overall electronic changes. |
Typical allylic coupling constants are used for predictions: ³J (H1'-H2') ≈ 5-6 Hz, ³J (H2'-H3'trans) ≈ 16-18 Hz, ³J (H2'-H3'cis) ≈ 10-12 Hz, ²J (H3'a-H3'b) ≈ 0-2 Hz (often not resolved).[10][11][12][13]
¹³C NMR and DEPT: Reinforcing the Evidence
The same deshielding principles apply to the ¹³C NMR spectrum. A DEPT-135 experiment is invaluable here, as it distinguishes CH/CH₃ (positive phase) from CH₂ (negative phase) carbons, aiding in unambiguous signal assignment.[4]
-
N-Allyl Isomer: The C-1' carbon of the allyl group, attached to nitrogen, is expected around 55-60 ppm . The pyrrolidine carbons adjacent to the nitrogen (C-2 and C-5) will also be in a characteristic range.
-
O-Allyl Isomer: The C-1' carbon attached to oxygen will be shifted significantly downfield, appearing around 68-72 ppm . The C-3 carbon, also attached to oxygen, will be the most downfield carbon on the pyrrolidine ring in this isomer.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) and DEPT-135 Phasing
| Carbon | N-allyl-3-hydroxypyrrolidine | O-allyl-3-hydroxypyrrolidine | DEPT-135 Phase | Rationale for Difference |
| C-1' | ~58 | ~70 | Negative (CH₂) | C-1' is attached to N vs. the more electronegative O. |
| C-2' | ~135 | ~134 | Positive (CH) | Minimal difference expected. |
| C-3' | ~117 | ~117 | Negative (CH₂) | Minimal difference expected. |
| C-2 | ~60 | ~54 | Negative (CH₂) | C-2 is α to N-allyl vs. α to N-H. |
| C-5 | ~54 | ~46 | Negative (CH₂) | C-5 is α to N-allyl vs. α to N-H. |
| C-3 | ~70 | ~79 | Positive (CH) | C-3 is attached to -OH vs. the more electron-withdrawing -O-allyl group. |
| C-4 | ~35 | ~36 | Negative (CH₂) | Minor differences expected. |
Part 2: 2D NMR Analysis - The Definitive Proof
While 1D NMR provides strong evidence, 2D correlation experiments offer irrefutable proof of connectivity. For this problem, the HMBC (Heteronuclear Multiple Bond Correlation) experiment is the ultimate arbiter.[14][15][16][17] HMBC reveals correlations between protons and carbons that are two or three bonds apart (²J and ³J correlations). This is precisely what is needed to connect the allyl group to either the nitrogen or the oxygen atom of the pyrrolidine ring.
The Key HMBC Correlations:
-
For the N-allyl Isomer: The most crucial correlation will be from the protons of the N-allyl CH₂ group (H-1') to the carbons of the pyrrolidine ring adjacent to the nitrogen (C-2 and C-5) . This is a three-bond correlation (H-1' → C-1' → N → C-2/C-5) and provides direct evidence of the N-allyl bond.
-
For the O-allyl Isomer: The definitive correlation will be from the protons of the O-allyl CH₂ group (H-1') to the C-3 carbon of the pyrrolidine ring . This is a three-bond correlation (H-1' → C-1' → O → C-3) that unequivocally establishes the O-allyl linkage. No correlation would be expected from H-1' to C-2 or C-5.
Figure 2: Key ³J HMBC correlation for the N-allyl isomer.
Figure 3: Key ³J HMBC correlation for the O-allyl isomer.
Other useful 2D experiments include:
-
¹H-¹H COSY: Confirms proton-proton couplings within the pyrrolidine ring and within the allyl group, helping to assign the individual spin systems.
-
¹H-¹³C HSQC: Correlates each proton directly to the carbon it is attached to (one-bond correlation).[16] This allows for the confident assignment of all carbon signals based on the more easily assigned proton spectrum.
Experimental Protocols
General Sample Preparation and NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified isomeric sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
1D Spectra:
-
¹H NMR: Acquire a standard proton spectrum with 8-16 scans.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
DEPT-135: Acquire a DEPT-135 spectrum to differentiate carbon types.
-
-
2D Spectra:
-
COSY: Acquire a gradient-selected COSY (gCOSY) spectrum.
-
HSQC: Acquire a gradient-selected, sensitivity-enhanced HSQC spectrum.
-
HMBC: Acquire a gradient-selected HMBC spectrum, optimized for long-range couplings of ~8 Hz.
-
Conclusion
Differentiating between N-allyl and O-allyl pyrrolidine isomers is a straightforward process when a systematic NMR-based approach is employed. The significant difference in electronegativity between nitrogen and oxygen provides a robust physical basis for the large, predictable variations in the ¹H and ¹³C chemical shifts of the nuclei proximate to the site of allylation. While 1D NMR spectra offer strong initial indicators—most notably the downfield shift of the allylic CH₂ group in the O-allyl isomer—it is the three-bond correlation observed in the HMBC spectrum that provides the definitive and unambiguous proof of connectivity . For the N-allyl isomer, a correlation from the allylic H-1' protons to the pyrrolidine C-2 and C-5 carbons is the smoking gun. For the O-allyl isomer, the key correlation is from the allylic H-1' protons to the pyrrolidine C-3 carbon. By combining these techniques, researchers can confidently assign the correct regiochemical outcome of their reactions, ensuring the integrity of their synthetic pathways and the validity of their structure-activity relationship studies.
References
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (R)-3-(Allyloxy)pyrrolidine Hydrochloride
For researchers and scientists in the fast-paced world of drug development, the integrity of your work extends beyond the benchtop; it encompasses a commitment to safety and environmental stewardship. The proper disposal of chemical reagents, such as (R)-3-(Allyloxy)pyrrolidine hydrochloride, is a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this pyrrolidine derivative, ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle (R)-3-(Allyloxy)pyrrolidine hydrochloride and its waste with the appropriate personal protective equipment (PPE).
Required Personal Protective Equipment (PPE):
-
Gloves: Use chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for any signs of degradation or punctures before use. Contaminated gloves should be disposed of as hazardous waste.[1][5]
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against accidental splashes.[1][5]
-
Lab Coat: A flame-retardant lab coat should be worn to protect from skin contact.[1][5]
-
Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of any vapors.[1][5]
Step-by-Step Disposal Protocol
The disposal of (R)-3-(Allyloxy)pyrrolidine hydrochloride must be carried out in strict accordance with federal, state, and local regulations.[5][6][7][8] Under no circumstances should this chemical or its waste be disposed of down the drain or mixed with general laboratory or municipal waste.[5][9]
Waste Segregation and Collection: The Foundation of Safe Disposal
Proper segregation is the cornerstone of a safe and compliant chemical waste management program.
-
Waste Stream Classification: (R)-3-(Allyloxy)pyrrolidine hydrochloride waste should be classified as hazardous, non-halogenated organic waste .[5]
-
Dedicated Waste Container: Use a designated, leak-proof waste container made of a compatible material, such as high-density polyethylene (HDPE) or the original product container.[1][5] The container must be in good condition, free from any damage or leaks, and have a tightly sealing lid.[5][10][11]
-
Incompatible Wastes: It is crucial to prevent the mixing of incompatible waste streams. Keep this pyrrolidine derivative waste separate from:
Container Management and Labeling: Ensuring Clarity and Compliance
Properly managed and labeled waste containers are essential for the safety of all laboratory personnel and for regulatory compliance.
-
Labeling: The waste container must be clearly and accurately labeled as soon as the first drop of waste is added.[10][11][12] The label should include:
-
The full chemical name: "(R)-3-(Allyloxy)pyrrolidine hydrochloride" (avoiding abbreviations or chemical formulas)[5][10]
-
The approximate concentration and composition of the waste mixture
-
The date when waste accumulation began
-
The name and contact information of the responsible researcher or laboratory
-
Container Filling and Closure:
-
Storage of Waste:
Disposal of Contaminated Materials
Any materials that come into direct contact with (R)-3-(Allyloxy)pyrrolidine hydrochloride are also considered hazardous waste.
-
Solid Waste: Contaminated items such as gloves, pipette tips, weighing paper, and absorbent materials should be collected in a separate, clearly labeled solid hazardous waste container.[1][5]
-
Empty Containers: Empty containers that previously held (R)-3-(Allyloxy)pyrrolidine hydrochloride must be decontaminated before disposal. A common and effective method is to triple-rinse the container with a suitable solvent (e.g., ethanol or acetone).[1][5] The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste.[1] After decontamination, the container can be disposed of according to your institution's guidelines for decontaminated laboratory glassware or plastic.
Final Disposal Procedure: Professional and Compliant
The final step in the disposal process is to ensure the waste is handled by a licensed and reputable environmental waste management company.
-
Licensed Disposal Service: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EH&S) office or a contracted licensed professional waste disposal service.[1][5] These companies are equipped to handle the final disposal of chemical waste, often through high-temperature incineration with afterburners and scrubbers, which is a common and effective method for organic compounds.[4][5][14][15]
-
Institutional Procedures: Adhere to your institution's specific protocols for hazardous waste pickup requests and a "cradle-to-grave" manifest system for tracking the waste.[16]
Data Summary for Disposal of (R)-3-(Allyloxy)pyrrolidine Hydrochloride
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous, Non-Halogenated Organic Waste | Based on the pyrrolidine structure, which is often associated with flammability, corrosivity, and toxicity.[1][2][3][4] |
| Container Material | High-Density Polyethylene (HDPE) or original container | Ensures chemical compatibility and prevents leaks.[1][5] |
| Container Filling Limit | < 90% of total capacity | Allows for vapor expansion and prevents spills.[5] |
| Storage Location | Designated Satellite Accumulation Area | A secure and well-ventilated area to prevent unauthorized access and exposure.[1][10][11][13] |
| Final Disposal Method | Incineration via a licensed disposal service | Ensures complete destruction of the hazardous compound in an environmentally sound manner.[4][5][14][15] |
| Empty Container Rinsing | Triple-rinse with a suitable solvent | Decontaminates the container, allowing for safer disposal.[1][5] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and logical flow for the proper disposal of (R)-3-(Allyloxy)pyrrolidine hydrochloride.
Caption: Logical workflow for the proper disposal of (R)-3-(Allyloxy)pyrrolidine hydrochloride.
By adhering to these detailed procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. The principles outlined in this guide are grounded in established best practices for chemical waste management and are designed to ensure compliance with regulatory standards.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
